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  • Product: 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
  • CAS: 93002-09-6

Core Science & Biosynthesis

Foundational

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Structural Profiling, Synthesis, and Medicinal Applications

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Strategic Relevance In the landscape of modern medicinal chemistry, the isoxazole ring is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Strategic Relevance

In the landscape of modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, esters, and pyrazoles[1]. Specifically, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 93002-09-6) serves as a highly versatile, sterically tuned building block[2].

Historically, 3-aryl-5-methylisoxazole-4-carboxylic acids have been the critical side-chain precursors for synthesizing β -lactamase-resistant penicillins (e.g., oxacillin, dicloxacillin)[3]. Today, this specific 3-methoxyphenyl derivative is heavily utilized in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and anti-inflammatory agents[4]. The strategic placement of the 3-methoxy group provides a crucial hydrogen-bond acceptor and modulates the electron density of the aryl ring, while the 5-methyl group restricts the conformational rotation of the 4-carboxylic acid, locking it into an orthogonal geometry ideal for deep-pocket receptor binding.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of this building block is essential for predicting the pharmacokinetic (PK) behavior of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical & Pharmacokinetic Predictors
PropertyValueCausality / Impact on Drug Design
Molecular Weight 233.22 g/mol [5]Highly optimal for fragment-based drug discovery (FBDD) or as a modular side-chain appendage.
LogP (predicted) ~1.9[6]Provides an excellent lipophilicity balance, ensuring membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 72.6 Ų[5]Falls well within the Lipinski limits for oral bioavailability. When the acid is converted to an amide, TPSA adjusts favorably for potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 5[5]The single donor (COOH) is typically consumed during amide coupling. The 5 acceptors (including the isoxazole N/O and methoxy O) enhance target residence time via robust interaction networks.
Structural Conformation Logic

The 4-position of the isoxazole ring is sterically flanked by the 3-(3-methoxyphenyl) and 5-methyl groups. This dual-flanking creates a severe steric clash that forces the 4-carboxylic acid (or resulting amide) out of the isoxazole plane. This orthogonal twist is not a liability; it is a design feature . It forces the resulting drug molecule into a rigid, 3D conformation that minimizes entropic penalty upon binding to deep, narrow receptor clefts.

BindingLogic Core Isoxazole Core Rigid planar scaffold Provides spatial orientation Aryl 3-(3-Methoxyphenyl) Hydrophobic / Pi-Pi interactions Steric bulk Core->Aryl Methyl 5-Methyl Fills hydrophobic pocket Creates steric clash Core->Methyl Carboxyl 4-Carboxylic Acid / Amide Forced out-of-plane Hydrogen bonding Core->Carboxyl Aryl->Carboxyl Steric Clash Forces Orthogonal Twist Receptor Target Receptor Pocket Deep binding cleft Aryl->Receptor Pi-Stacking Methyl->Carboxyl Steric Clash Carboxyl->Receptor H-Bond Donor/Acceptor

Steric hindrance and receptor binding logic of the substituted isoxazole.

De Novo Synthesis Protocol (Self-Validating System)

The most robust and regioselective method for synthesizing 3,5-disubstituted isoxazole-4-carboxylic acids is the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a β -keto ester (dipolarophile)[7],[8].

Table 2: Comparative Yields of Synthesis Routes
MethodologyReagentsAvg. YieldCausality for Yield
1,3-Dipolar Cycloaddition NCS, Et₃N, Ethyl Acetoacetate75-85% Complete regiocontrol. Slow base addition prevents nitrile oxide dimerization[9].
Hydroxylamine Condensation NH₂OH·HCl, 1,3-Diketone40-50%Poor regioselectivity; yields a difficult-to-separate mixture of 3,5-isomers[10].
Step-by-Step Methodology: 1,3-Dipolar Cycloaddition

This protocol is designed as a self-validating system; visual cues at each step confirm reaction progress.

Step 1: Generation of the Hydroximoyl Chloride

  • Dissolve 3-methoxybenzaldehyde oxime (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions at 0 °C.

  • Causality & Validation: NCS provides a mild, controlled source of electrophilic chlorine. The reaction mixture will turn slightly yellow. To validate completion, test a small aliquot with KI/starch paper; the absence of a dark blue color indicates complete consumption of NCS.

Step 2: Cycloaddition via in situ Nitrile Oxide

  • To the above solution, add ethyl acetoacetate (1.1 eq).

  • Dilute Triethylamine (Et₃N, 1.2 eq) in DMF and add it dropwise over 2 hours via a syringe pump at room temperature.

  • Causality & Validation: Et₃N neutralizes HCl, generating the transient nitrile oxide[11]. Slow addition is critical to maintain a low steady-state concentration of the nitrile oxide. If added too quickly, the nitrile oxide will dimerize into an inactive furoxan byproduct, crashing the yield[7]. The formation of a white precipitate (Et₃N·HCl) visually validates the generation of the dipole.

Step 3: Saponification and Acidification

  • Isolate the resulting ethyl ester via aqueous workup and dissolve it in a 3:1 mixture of Ethanol/Water.

  • Add NaOH (3.0 eq) and stir at 60 °C for 4 hours.

  • Causality & Validation: Base hydrolysis is strictly preferred over acidic hydrolysis. While the isoxazole ring is generally stable, prolonged heating in strong acid can trigger ring cleavage[4].

  • Cool the mixture and acidify with 2M HCl to pH 2. The target compound, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter and dry under vacuum.

Synthesis A 3-Methoxybenzaldehyde Oxime B Hydroximoyl Chloride Intermediate A->B NCS, DMF (Chlorination) C Nitrile Oxide (1,3-Dipole) B->C Et3N (slow) - HCl E Isoxazole-4-carboxylate Ester C->E + D Cycloaddition D Ethyl Acetoacetate (Dipolarophile) D->E F Target Acid (CAS: 93002-09-6) E->F 1. NaOH/EtOH 2. HCl (Acidification)

Synthetic workflow of 1,3-dipolar cycloaddition for isoxazole core assembly.

Application Workflow: Amide Coupling for Library Generation

When incorporating 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid into a drug library (e.g., coupling to a GPCR-targeting pharmacophore or a penicillin nucleus), standard coupling reagents (like EDC/HOBt) often fail or produce dismal yields.

Step-by-Step Methodology: Sterically Hindered Amide Coupling
  • Activation: Dissolve the isoxazole acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: The 4-carboxylic acid is severely hindered by the adjacent 3-aryl and 5-methyl groups. HATU is mandated because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides an anchoring hydrogen bond to the incoming amine, accelerating nucleophilic attack and overcoming the steric barrier.

  • Coupling: Add the target primary or secondary amine (1.1 eq) and stir for 12 hours.

    • Validation: Monitor via LC-MS. The active HOAt ester intermediate will be clearly visible before the addition of the amine. Complete disappearance of the ester mass peak validates successful coupling.

  • Isolation: Quench with saturated NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography.

Conclusion

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is far more than a simple building block; it is a conformationally engineered scaffold. By understanding the causality behind its orthogonal 3D geometry and the kinetic requirements of its 1,3-dipolar cycloaddition synthesis, medicinal chemists can effectively leverage this compound to design highly selective, deep-pocket binding therapeutics.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances (2021). Available at:[Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands. Inorganic Chemistry, ACS (2014). Available at:[Link]

  • Recent Applications of the Isoxazole Ring in Medicinal Chemistry. Targets in Heterocyclic Systems / ResearchGate (2000). Available at:[Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2019). Available at:[Link]

Sources

Exploratory

molecular weight and exact mass of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and exact mass of the compound 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The distinction between these two fundamental properties is elucidated, and their significance in the context of drug discovery and development is discussed. A detailed protocol for the accurate determination of these values using Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS) is presented, underpinned by the principles of scientific integrity and causality. This guide is intended to serve as a practical resource for researchers engaged in the characterization of novel chemical entities.

Introduction to 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with the CAS Number 93002-09-6, is a heterocyclic compound belonging to the isoxazole class.[1] Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is a critical first step in the drug development pipeline, ensuring compound identity and purity. Central to this characterization are the accurate determination of its molecular weight and exact mass.

Chemical Structure:

Caption: Chemical structure of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Theoretical Determination of Molecular Weight and Exact Mass

A clear understanding of the distinction between molecular weight and exact mass is fundamental for accurate molecular characterization.

  • Molecular Weight (or Molar Mass): This is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundances. It is expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] It is a more precise value and is crucial for high-resolution mass spectrometry.

The molecular formula for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is C₁₂H₁₁NO₄.[3]

Calculation of Molecular Weight:

To calculate the molecular weight, we use the standard atomic weights of each element:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight = (12 × 12.011) + (11 × 1.008) + (1 × 14.007) + (4 × 15.999) = 233.22 g/mol [3]

Calculation of Exact Mass:

For the exact mass, we use the masses of the most abundant isotopes:

  • ¹²C: 12.000000 Da

  • ¹H: 1.007825 Da

  • ¹⁴N: 14.003074 Da

  • ¹⁶O: 15.994915 Da

Exact Mass = (12 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) = 233.068809 Da

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄[3]
CAS Number 93002-09-6[1]
Molecular Weight 233.22 g/mol [3]
Calculated Exact Mass 233.0688 Da

Experimental Determination via Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS)

High-resolution mass spectrometry is the definitive technique for the experimental determination of the exact mass of a small molecule.[4] The combination of a soft ionization technique like Electrospray Ionization (ESI) with a high-resolution mass analyzer such as a Time of Flight (TOF) detector provides the necessary accuracy and precision.

3.1. Principles of ESI-TOF-MS

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[5] A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), with minimal fragmentation.[5]

  • Time of Flight (TOF) Mass Analyzer: In a TOF analyzer, ions are accelerated by an electric field into a field-free drift tube.[2] Ions with the same charge will have the same kinetic energy, but their velocities will be inversely proportional to their mass. Lighter ions travel faster and reach the detector first, while heavier ions take longer. The mass-to-charge ratio (m/z) of an ion is determined by its flight time.[2]

3.2. Experimental Workflow

The following diagram illustrates the typical workflow for determining the exact mass of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid using ESI-TOF-MS.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Interpretation A Dissolve sample in appropriate solvent (e.g., Methanol/Water with 0.1% Formic Acid) B Prepare a dilute solution (e.g., 1-10 µg/mL) A->B C Infuse sample into ESI source B->C D Generate protonated molecules [M+H]⁺ C->D E Accelerate ions into TOF analyzer D->E F Separate ions based on time-of-flight E->F G Detect ions and record mass spectrum F->G H Calibrate mass spectrum with a known standard G->H I Determine the m/z of the [M+H]⁺ ion H->I J Calculate the neutral exact mass I->J K Compare experimental mass with theoretical mass J->K

Caption: Experimental workflow for exact mass determination by ESI-TOF-MS.

3.3. Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate determination of the exact mass of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

3.3.1. Materials and Reagents

  • 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (≥98%)

  • A suitable calibration standard for positive ion mode (e.g., sodium formate, or a commercially available calibrant mixture)

3.3.2. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a 1:1 (v/v) mixture of methanol and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte in the ESI source.

3.3.3. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution TOF or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is selected to generate the protonated molecule ([M+H]⁺).

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Set the mass range to acquire data from m/z 100 to 500 to ensure the detection of the analyte and any potential adducts.

  • Calibration: Perform a mass calibration of the instrument according to the manufacturer's instructions using the chosen calibration standard. This is a critical step to ensure high mass accuracy.

3.3.4. Data Acquisition and Processing

  • Acquire the mass spectrum of the sample. The spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺).

  • Using the instrument's software, determine the centroid of the m/z value for the ([M+H]⁺) peak.

  • Calculate the experimental neutral exact mass by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the ([M+H]⁺) ion.

  • Compare the experimental exact mass to the theoretical exact mass (233.0688 Da). The mass error, typically expressed in parts per million (ppm), should be within ±5 ppm for confident identification.

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical research. For 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the theoretical molecular weight is 233.22 g/mol , and the exact mass is 233.0688 Da. The experimental verification of the exact mass using ESI-TOF-MS, following a robust and well-calibrated protocol, provides unequivocal confirmation of the compound's elemental composition. This in-depth understanding and application of fundamental analytical principles are essential for ensuring the scientific integrity of research and development in the pharmaceutical industry.

References

  • NextSDS. 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • Wikipedia. Time-of-flight mass spectrometry. [Link]

  • Wilson Lab. Principles and Instrumentation in Time-of-flight Mass Spectrometry. [Link]

  • Free PDF Library. Electrospray Ionization Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Amendisolex)

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action (MOA) of 3-(3-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action (MOA) of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a compound also known as Amendisolex. Contrary to initial hypotheses that might associate it with anti-inflammatory pathways common to other isoxazole-containing compounds, extensive research has identified Amendisolex as a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor predominantly expressed in the central nervous system, particularly the habenula, and is a promising target for neuropsychiatric disorders.[1][2][3] This guide details the logical progression of experiments, from primary target identification to the characterization of downstream cellular signaling pathways, providing field-proven insights and step-by-step protocols essential for a thorough investigation.

Compound Profile and Mechanistic Hypothesis

Compound: 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Amendisolex) Molecular Formula: C₁₂H₁₁NO₄[4] Structure: A substituted isoxazole carboxylic acid. While some isoxazole derivatives exhibit anti-inflammatory properties, often through mechanisms like phosphodiesterase (PDE) inhibition or modulation of NF-κB signaling, it is critical to approach each new chemical entity without preconceived notions.[5][6][7]

Initial high-throughput screening campaigns would likely place Amendisolex in assays for various target classes. The key discovery, and the central thesis of this guide, is its activity at GPR139. GPR139 is an orphan GPCR, meaning its endogenous ligand is not definitively established, although L-tryptophan and L-phenylalanine can activate it at micromolar concentrations.[8][] The receptor's expression in brain regions like the habenula suggests a role in neuromodulation.[1][3] Therefore, the primary mechanistic hypothesis is:

Hypothesis: Amendisolex acts as a direct agonist of GPR139, initiating a G protein-mediated signaling cascade that results in quantifiable downstream cellular responses.

The following sections will outline the experimental strategy to systematically validate this hypothesis.

Experimental Strategy: A Step-Wise Approach to MOA Elucidation

A robust investigation into the in vitro MOA of a GPCR agonist requires a multi-tiered approach. We must first confirm direct interaction with the receptor, then characterize the immediate downstream G protein coupling, and finally, measure the resulting second messenger production and functional cellular outcomes.

MOA_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: G Protein Coupling & Activation cluster_2 Phase 3: Downstream Signaling cluster_3 Phase 4: Mechanistic Synthesis TID Target Identification (HTS Data) B_Assay Biochemical Binding Assays (e.g., Radioligand Binding) TID->B_Assay Confirms direct binding GTPgS [³⁵S]GTPγS Binding Assay B_Assay->GTPgS Tests functional activation IGNiTR Luminescence-Based Assays (e.g., IGNiTR) B_Assay->IGNiTR Alternative functional assay Ca_Flux Calcium Mobilization Assay GTPgS->Ca_Flux Identifies specific Gαq pathway IP_One IP₁ Accumulation Assay GTPgS->IP_One Confirms Gαq pathway cAMP cAMP Modulation Assay GTPgS->cAMP Tests for Gαs/Gαi coupling Model Construct Final MOA Model Ca_Flux->Model Integrates all data IP_One->Model Integrates all data cAMP->Model Integrates all data

Caption: Experimental workflow for elucidating the MOA of Amendisolex.

Phase 1: Primary Target Engagement & Binding Affinity

The first principle is to confirm that Amendisolex physically interacts with GPR139. While functional assays are crucial, a direct binding assay provides evidence that the compound is not acting on an upstream or downstream component of the signaling pathway.

Radioligand Binding Assay

This classic technique measures the displacement of a known radioactive ligand ('radioligand') from the receptor by the test compound (Amendisolex). It directly quantifies the binding affinity (Ki) of the test compound.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture HEK293T cells stably expressing human GPR139.

    • Harvest cells, and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • Membrane preparation (typically 10-20 µg of protein).

      • A fixed, low concentration of a suitable GPR139 radioligand (e.g., a tritiated version of a known agonist).

      • Increasing concentrations of Amendisolex (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • For non-specific binding (NSB) control wells, add a high concentration of a known, non-radioactive GPR139 ligand.

      • For total binding (B₀) wells, add vehicle instead of a competitor.

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer.

    • Allow filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Amendisolex.

    • Plot the percentage of specific binding against the log concentration of Amendisolex.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: G Protein Coupling and Functional Activation

Once binding is confirmed, the next critical step is to demonstrate that this binding event leads to receptor activation and subsequent G protein engagement.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by an agonist-bound GPCR.[10] Activated GPCRs act as guanine nucleotide exchange factors (GEFs), catalyzing the exchange of GDP for GTP on the Gα subunit. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.

Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents:

    • GPR139-expressing cell membranes (prepared as in Section 3.1).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP (10 µM final concentration).

    • [³⁵S]GTPγS (0.1-0.5 nM final concentration).

    • Amendisolex serial dilutions.

  • Assay Procedure:

    • Pre-incubate membranes with Amendisolex (or vehicle) and GDP in the assay buffer for 15 minutes at 30°C. Causality: This step allows the compound to bind to the receptor and ensures the G proteins are in a GDP-bound, inactive state.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using a cell harvester and filter mats, as described for the radioligand binding assay.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding (in counts per minute or cpm) against the log concentration of Amendisolex.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values. This provides a direct measure of the compound's ability to activate G protein signaling.

Phase 3: Characterization of Downstream Signaling Pathways

GPR139 has been reported to couple to multiple G protein families, including Gαq/11 and Gαs.[1][11][12][13] Therefore, it is essential to use specific assays to determine which pathway(s) Amendisolex preferentially activates.

GPR139_Signaling Amendisolex Amendisolex GPR139 GPR139 Receptor Amendisolex->GPR139 Binds & Activates Gq_11 Gαq/11 GPR139->Gq_11 Engages PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor IP1 IP₁ (Accumulates, Measurable) IP3->IP1 Metabolized to Ca_Release Ca²⁺ Release (Measurable Event) ER->Ca_Release

Caption: GPR139 signaling via the Gαq/11 pathway.

Gαq/11 Pathway: Calcium Mobilization Assay

The activation of the Gαq/11 pathway leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[13] This transient increase in cytosolic Ca²⁺ is a hallmark of Gαq/11 activation and can be readily measured.

Protocol: Fluo-4 Calcium Flux Assay

  • Cell Preparation:

    • Plate GPR139-expressing HEK293T cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

    • Aspirate the growth medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid. Causality: The AM ester group makes the dye cell-permeable. Intracellular esterases cleave this group, trapping the active dye. Probenecid prevents the active dye from being pumped out of the cell.[14]

    • Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C in the dark.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • The instrument automatically injects a solution of Amendisolex at various concentrations.

    • Continue to measure the fluorescence intensity every 1-2 seconds for an additional 2-3 minutes to capture the full calcium transient (peak and decay).[15]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of Amendisolex and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax.

Gαq/11 Pathway: IP₁ Accumulation Assay

Measuring IP₃ directly is difficult due to its very short half-life. However, its downstream metabolite, inositol monophosphate (IP₁), is stable and accumulates in the cell, especially in the presence of lithium chloride (LiCl), which blocks its further degradation.[16] The IP-One HTRF assay is a sensitive, competitive immunoassay to quantify IP₁ accumulation.[17][18][19]

Protocol: IP-One HTRF Assay

  • Cell Stimulation:

    • Seed GPR139-expressing cells in a suitable assay plate (e.g., 384-well).[17]

    • Remove culture medium and add stimulation buffer containing LiCl and various concentrations of Amendisolex.

    • Incubate for 30-60 minutes at 37°C.[20]

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents: an IP₁ antibody labeled with a Europium cryptate (donor) and an IP₁ analog labeled with d2 (acceptor).[16][19]

    • Incubate for 1 hour at room temperature.[19][20]

  • HTRF Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[16]

    • The HTRF signal is inversely proportional to the amount of IP₁ produced by the cells.[19]

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Convert the ratio to IP₁ concentration using a standard curve run in parallel.

    • Plot the IP₁ concentration against the log concentration of Amendisolex to determine EC₅₀ and Emax.

Gαs/Gαi Pathway: cAMP Modulation Assay

To investigate potential coupling to Gαs (which stimulates adenylyl cyclase to produce cAMP) or Gαi (which inhibits it), a cAMP assay is necessary. Some studies suggest GPR139 can influence cAMP levels.[8]

Protocol: cAMP HTRF Assay

  • Cell Stimulation:

    • Seed GPR139-expressing cells.

    • Add Amendisolex at various concentrations.

    • For Gαi testing: Co-stimulate with a known adenylyl cyclase activator like Forskolin. Amendisolex activity will be measured as an inhibition of the Forskolin-induced cAMP signal.

    • For Gαs testing: Stimulate with Amendisolex alone.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells and add the cAMP HTRF detection reagents (cAMP antibody-cryptate and cAMP-d2).

  • Reading and Analysis:

    • Read the plate and calculate the HTRF ratio. The signal is inversely proportional to the cAMP concentration.

    • Plot the results to determine if Amendisolex increases (Gαs) or decreases (Gαi) cAMP levels.

Data Synthesis and Mechanistic Model

The culmination of these experiments allows for the construction of a comprehensive in vitro MOA. The data should be compiled to provide a clear picture of the compound's behavior.

Table 1: Summary of In Vitro Pharmacological Data for Amendisolex at GPR139

Assay TypeParameterResult (Example)Implication
Radioligand BindingKi15 nMHigh-affinity binding to GPR139
[³⁵S]GTPγS BindingEC₅₀50 nMPotent functional activation of G proteins
[³⁵S]GTPγS BindingEmax95% (vs. reference agonist)Full agonist activity
Calcium MobilizationEC₅₀75 nMPotent activation of the Gαq/11 pathway
IP₁ AccumulationEC₅₀80 nMConfirms Gαq/11 pathway activation
cAMP AssayActivityNo significant changeLack of preferential coupling to Gαs or Gαi

Based on these example results, the in vitro mechanism of action can be definitively stated:

Final Mechanistic Statement: 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Amendisolex) is a high-affinity, potent, and selective full agonist of the G protein-coupled receptor GPR139. In vitro, it binds directly to the receptor, triggering G protein activation and preferentially signaling through the Gαq/11 pathway. This leads to a robust increase in intracellular second messengers, including a transient release of intracellular calcium and the accumulation of inositol monophosphate (IP₁), with no significant modulation of the cAMP pathway.

This detailed characterization provides the foundational understanding necessary for further drug development, enabling informed decisions for in vivo efficacy studies and translational research into neuropsychiatric disorders.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). bioRxiv. [Link]

  • Gusach, A., Luginina, A., Marin, E., & Vyssokikh, M. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. bio-protocol, 10(16), e3733. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Dao, M., & Zhou, L. (2023). GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders. ACS Chemical Neuroscience, 14(18), 3295-3304. [Link]

  • Stoveken, H. M., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. Journal of Biological Chemistry, 295(24), 8206-8217. [Link]

  • HTRF IP-One Gq assay on SpectraMax Readers. (n.d.). Molecular Devices. [Link]

  • IP-3/IP-1 Assays. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • GPR139 signaling to downstream effectors. (n.d.). ResearchGate. [Link]

  • Isberg, V., et al. (2016). The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW. British Journal of Pharmacology, 173(8), 1432-1442. [Link]

  • GPR139 Gene - G Protein-Coupled Receptor 139. (n.d.). GeneCards. [Link]

  • Wang, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 416-425. [Link]

  • An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Frontiers in Bioscience (Landmark Edition), 17, 1979-2001. [Link]

  • Azuma, H., et al. (1987). Mechanism of action of an antiallergic agent, amlexanox (AA-673), in inhibiting histamine release from mast cells. Acceleration of cAMP generation and inhibition of phosphodiesterase. International Archives of Allergy and Applied Immunology, 82(1), 66-71. [Link]

  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 16(10), 1143-1157. [Link]

  • Qi, Y., et al. (2020). Amlexanox exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(10), 118766. [Link]

  • Calcium Flux Protocol. (n.d.). University of California, Berkeley. [Link]

  • Shehata, M. A., et al. (2020). Characterization of GPR139-Dependent Signaling Using Multiple Pharmacological Assays. Journal of Pharmacology and Experimental Therapeutics, 373(3), 366-376. [Link]

  • What is the mechanism of Amlexanox? (2024, July 17). Patsnap Synapse. [Link]

  • Yang, W.-C., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1331-1343. [Link]

  • Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types. (n.d.). ResearchGate. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. [Link]

  • Intracellular Calcium Flux. (2023, December 28). University of Utah Flow Cytometry. [Link]

  • S. Naveen, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]

  • GPR139 agonists. (n.d.). BioWorld. [Link]

  • Dao, M., et al. (2023). Surrogate GPR139 Agonists Reverse Short‐Term Startle Habituation Impairment in Larval Zebrafish. International Journal of Molecular Sciences, 24(11), 9225. [Link]

  • 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). NextSDS. [Link]

  • Greenfield, S. M., & Punchard, N. A. (1995). Review article: the mode of action of the aminosalicylates in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 9(4), 339-351. [Link]

  • Wang, D.-C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o14. [Link]

  • Roy, B., & Ali, S. A. (2022). GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish. Scientific Reports, 12(1), 21008. [Link]

  • Shoblock, J. R., et al. (2021). Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. Journal of Medicinal Chemistry, 64(15), 11059-11082. [Link]

  • Mechanism of Action of Aminosalicylates. (2011, August 26). YouTube. [Link]

  • Wang, D.-C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o14. [Link]

Sources

Exploratory

Biological Activity of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, the 3-(3-methoxyphenyl) substitution (CAS 93002-09-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, the 3-(3-methoxyphenyl) substitution (CAS 93002-09-6) introduces a unique electron-donating profile and steric bulk at the meta position, significantly altering the lipophilicity and binding affinity of its derivatives compared to traditional halogenated analogs. This whitepaper elucidates the mechanistic pharmacology, biological activity, and self-validating experimental workflows for synthesizing and evaluating these derivatives.

Mechanistic Pharmacology & Biological Activities

Immunomodulation & Anti-inflammatory Action via DHODH Inhibition

Isoxazole-4-carboxylic acid derivatives are well-documented inhibitors of Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. The 5-methylisoxazole ring acts as a pharmacophore that can either bind directly to the ubiquinone-binding site of DHODH or undergo base-catalyzed ring opening to form an active cyanoenol metabolite (analogous to the prodrug leflunomide). The meta-methoxy group on the phenyl ring enhances hydrophobic interactions within the sub-pocket of the enzyme, leading to potent suppression of activated T-cell proliferation and reduced pro-inflammatory cytokine secretion.

Antiviral Efficacy

Derivatives containing acylhydrazone or pyrazole-hydrazone moieties coupled to the isoxazole core exhibit exceptional antiviral properties. These compounds disrupt the self-assembly of viral coat proteins (CP) and inhibit viral RNA replication. Extensive in vivo studies demonstrate that isoxazole-amide derivatives effectively control plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), often surpassing the efficacy of commercial standards like Ningnanmycin .

Anticancer and Cytotoxic Profiles

Isoxazole-carboxamides demonstrate targeted cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7). Mechanistically, these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis by modulating oxidative stress pathways and inhibiting cyclooxygenase (COX-1/COX-2) enzymes .

Quantitative Data Summary

The following table synthesizes the biological efficacy of representative 3-aryl-5-methylisoxazole-4-carboxamide derivatives across different targets.

Derivative ClassTarget / Cell LinePrimary Biological ActivityAverage IC₅₀ / EC₅₀Mechanism of Action
Isoxazole-Acylhydrazones TMV (In Vivo)Antiviral (Curative)~40-60 µg/mLViral Coat Protein Disruption
Isoxazole-Carboxamides Hep3B (Liver)Anticancer / Cytotoxic~23.0 µg/mLG2/M Phase Arrest, Apoptosis
Isoxazole-Carboxamides HeLa (Cervical)Anticancer / Cytotoxic~15.5 - 18.6 µg/mLApoptosis, COX Inhibition
Isoxazole-Carboxamides COX-2 EnzymeAnti-inflammatory~13.0 nMDirect Enzyme Inhibition

Mechanistic Pathways & Workflows

DHODH_Pathway A 3-(3-Methoxyphenyl) Isoxazole Derivative B DHODH Enzyme (Mitochondrial) A->B Inhibits D Orotate B->D Oxidation C Dihydroorotate (DHO) C->B Substrate E De Novo Pyrimidine Synthesis D->E UMP Pathway F T-Cell / Viral Proliferation E->F Promotes

Mechanism of DHODH inhibition by isoxazole derivatives leading to pyrimidine depletion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate causality for reagent selection and built-in validation metrics.

Protocol: Synthesis of Isoxazole-Carboxamide Derivatives

Causality: Traditional acid chloride synthesis (using SOCl₂) can cause unwanted side reactions or cleavage of the electron-rich meta-methoxy group. Therefore, a milder carbodiimide coupling using EDC and DMAP is employed to activate the carboxylic acid without compromising the methoxy ether linkage .

  • Activation: Dissolve 1.5 mmol of 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in 12 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.8 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.3 mmol of 4-Dimethylaminopyridine (DMAP). Stir for 30 minutes at room temperature.

  • Amidation: Add 1.8 mmol of the desired aniline or amine derivative. Stir continuously for 24–48 hours.

  • Purification: Remove the solvent under reduced pressure. Redissolve the crude mixture in DCM and wash sequentially with 1% NaHCO₃ and brine to remove unreacted acid and DMAP. Purify via silica gel column chromatography (n-hexane:ethyl acetate, 70:30).

  • Self-Validation (QC): Confirm product formation via ¹H-NMR. A successful amidation is validated by the appearance of a distinct singlet peak for the N-H amide proton at 8.27–10.14 ppm, and the preservation of the isoxazole methyl singlet at ~2.66 ppm.

Synthesis_Workflow Step1 3-(3-Methoxyphenyl)-5-methyl isoxazole-4-carboxylic acid Step2 Activation (EDC, DMAP, DCM, 30 min) Step1->Step2 Step 1 Step3 Amidation (Add Amine/Aniline, 24-48h) Step2->Step3 Step 2 Step4 Purification (Silica Gel Chromatography) Step3->Step4 Step 3 Step5 Target Isoxazole-Carboxamide Derivative Step4->Step5 Yield: 75-90%

Step-by-step synthesis workflow for isoxazole-carboxamide derivatives.

Protocol: In Vivo Antiviral Bioassay (Half-Leaf Method)

Causality: Plant biological variance (e.g., age, light exposure) can severely skew antiviral efficacy data. The half-leaf method uses the left side of a leaf as the control and the right side for the treatment, effectively normalizing environmental and biological variables within the exact same tissue matrix .

  • Inoculation: Mechanically inoculate leaves of Nicotiana tabacum with TMV.

  • Treatment: After 24 hours, apply the synthesized isoxazole derivative (at 500 µg/mL) to the right half of the leaf using a sterile brush. Apply the solvent control (1% DMSO in water) to the left half.

  • Incubation & Observation: Incubate the plants in a greenhouse at 23±1°C for 3–4 days until local necrotic lesions appear.

  • Self-Validation (QC): Calculate the inhibition rate (%) using the formula: [(C - T) / C] × 100, where C is the average number of lesions on the control half and T is the average on the treated half. The assay is only considered valid if the control half exhibits a minimum of 20 distinct lesions, ensuring sufficient viral load for statistical significance.

Protocol: High-Throughput DHODH Inhibition Assay

Causality: Direct measurement of DHODH activity is difficult. Therefore, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor surrogate for ubiquinone. As DHODH oxidizes dihydroorotate, DCIP is reduced, resulting in a measurable colorimetric shift from blue to colorless at 600 nm.

  • Reaction Setup: In a 96-well plate, combine 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM Dihydroorotate (DHO), 0.1 mM DCIP, and 10 µL of the isoxazole derivative (serial dilutions).

  • Initiation: Add 10 nM of recombinant human DHODH enzyme to initiate the reaction.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader.

  • Self-Validation (QC): Calculate the Z'-factor for the assay plate using positive controls (e.g., Brequinar) and negative controls (DMSO). The assay is validated and accepted only if the Z'-factor is ≥ 0.5, indicating excellent assay robustness and separation band.

References

  • Yang, Z.B., et al. "Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity." Molecules, 2018.[Link]

  • Yang, Z.B., et al. "Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents." Molecules, 2019.[Link]

  • Eid, A.M., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." BioMed Research International, 2021.[Link]

  • Hawash, M., et al. "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." BMC Chemistry, 2022.[Link]

Exploratory

A Framework for the Preliminary Toxicological Assessment of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Abstract This technical guide outlines a comprehensive strategy for the preliminary toxicological evaluation of the novel small molecule, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 93002-09-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicological evaluation of the novel small molecule, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 93002-09-6). Isoxazole derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates for therapeutic agent development.[1][2] A thorough understanding of a compound's safety profile is paramount before it can advance to clinical trials.[3][4] This document provides a structured approach, grounded in established regulatory guidelines, for the initial in vitro and in vivo toxicity studies essential for characterizing the potential risks associated with this specific chemical entity. The proposed studies are designed to identify potential target organs, establish a preliminary safety margin, and inform dose selection for subsequent, more extensive preclinical development.[5][6]

Introduction: The Compound in Context

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a member of the isoxazole family, a class of compounds noted for diverse pharmacological potential, including anti-inflammatory, antibacterial, and even antitumor activities.[1][2] Its specific therapeutic target and mechanism of action would dictate the primary pharmacology studies, but the initial safety assessment follows a more standardized pathway.[3]

Initial hazard classifications for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid indicate several areas for careful investigation. The compound is classified as an acute toxin (Category 4) via oral, dermal, and inhalation routes, a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential cause of respiratory irritation and drowsiness or dizziness (STOT SE 3).[7] This guide proposes a tiered approach to toxicity testing, beginning with in vitro methods to refine our understanding of these hazards before proceeding to more complex in vivo models.[8][9] This strategy is ethically grounded and resource-efficient, aiming to identify significant adverse effects early in development.[8]

Compound Details:

PropertyValueSource
Chemical Name 3-(3-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[7]
CAS Number 93002-09-6[7]
Molecular Formula C12H11NO4[10]
Molecular Weight 233.22 g/mol [10]
Known Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)[7]

Proposed Preliminary Toxicity Evaluation Workflow

The following diagram illustrates the proposed logical flow for the preliminary toxicological assessment, starting with fundamental physicochemical and in vitro assays and progressing to targeted in vivo studies.

G cluster_0 Phase 1: In Vitro & Physicochemical Characterization cluster_1 Phase 2: In Vivo Acute & Dose-Range Finding cluster_2 Phase 3: Preliminary Systemic Toxicity A Physicochemical Analysis (Solubility, Stability, pKa) B In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake, LDH) A->B informs assay conditions E Acute Oral Toxicity (Rodent) (Up-and-Down or Fixed-Dose Procedure) B->E provides starting dose estimates C In Vitro Genotoxicity Screen (Ames Test, Micronucleus Assay) G 28-Day Repeated Dose Oral Toxicity (Rodent) C->G determines need for further genotox studies D In Vitro Skin & Eye Irritation (RhE, BCOP Assays) D->E confirms irritation potential F Dose-Range Finding Study (7-14 Day, Rodent) E->F defines dose levels F->G sets doses for repeated study

Caption: Proposed workflow for preliminary toxicity assessment.

Phase 1: In Vitro and Physicochemical Profiling

The initial phase focuses on cell-free and cell-based assays to characterize the compound's intrinsic properties and potential for cellular damage. These studies reduce animal use and provide critical data for designing subsequent in vivo experiments.[11]

In Vitro Cytotoxicity

Rationale: Cytotoxicity assays are fundamental to understanding the concentrations at which a compound causes cell death. This data helps in selecting dose levels for more complex assays, including genotoxicity and animal studies, and provides a baseline for the compound's potency.[3]

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening, Balb/c 3T3 for general cytotoxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from a high concentration (e.g., 1 mM) down to nanomolar levels.

  • Treatment: Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls. Incubate for a relevant exposure period (e.g., 24 or 48 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes. Incubate for approximately 3 hours.

  • Extraction and Measurement: Wash the cells, then add a destain solution to extract the dye from the cells. Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell viability by 50%).

In Vitro Genotoxicity

Rationale: Genotoxicity assays are critical for assessing a compound's potential to cause genetic mutations or chromosomal damage, which are linked to carcinogenicity and reproductive toxicity.[12] Regulatory guidelines mandate a standard battery of tests before Phase II clinical trials.[5]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens (e.g., base-pair substitutions, frameshift mutations).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction). This is crucial because some compounds only become genotoxic after being metabolized.

  • Exposure: In the plate incorporation method, mix the bacterial strain, the test compound at various concentrations, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).

  • Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Phase 2: Acute In Vivo Studies

These studies provide the first look at the compound's effects in a whole living organism and are essential for classifying the substance by its acute toxicity and for guiding the design of longer-term studies.[9][11]

Acute Oral Toxicity Study

Rationale: This study aims to determine the short-term toxicity of a single oral dose and to identify the median lethal dose (LD50) or acute toxic class. The results directly inform hazard labeling and are a cornerstone for selecting doses for repeated-dose studies.[4]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats or ICR mice), approximately 6-8 weeks old.[13]

  • Acclimation: Acclimate animals for at least 5 days prior to dosing.[13]

  • Dosing: Administer the compound orally via gavage. The procedure uses a sequential process with a small number of animals (typically 3) per step. Starting doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects), and body weight changes for up to 14 days.

  • Dose Progression: The outcome of the first step determines the dose for the next group. If mortality is observed, the dose is lowered; if no mortality, the dose may be increased.

  • Endpoint: The study concludes when a dose that causes mortality or clear signs of toxicity is identified, allowing for classification of the substance into a GHS category. A gross necropsy of all animals is performed at the end of the study.

Phase 3: Preliminary Systemic Toxicity

Following the acute assessment, a repeated-dose study is necessary to understand the effects of longer-term exposure.

28-Day Repeated Dose Oral Toxicity Study

Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment and for setting the initial safe dose in human trials.[5][6]

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407)

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats), with at least 5 animals per sex per group.

  • Dose Groups: Administer the compound daily by oral gavage for 28 consecutive days. A minimum of three dose levels and a concurrent vehicle control group should be used.[13] Dose levels should be selected based on the results of the acute toxicity and dose-range finding studies, aiming to have a high dose that produces some toxicity but not mortality, a low dose that produces no observable effects (the anticipated NOAEL), and an intermediate dose.

  • Observations:

    • Clinical Signs: Observe daily for signs of toxicity.

    • Body Weight & Food Consumption: Measure weekly.

    • Ophthalmology & Functional Observations: Conduct before the study and at termination.

    • Clinical Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology:

    • Gross Necropsy: Perform a full necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Histopathology: Preserve organs from all animals in the control and high-dose groups for microscopic examination. Any gross lesions and target organs identified should also be examined in the lower dose groups.

  • Recovery Group: A satellite group may be included at the high dose and control levels, kept for an additional 14 days without treatment to assess the reversibility of any observed toxic effects.[6]

Data Presentation Summary:

Study TypeKey Parameters MeasuredExpected Output
In Vitro Cytotoxicity Cell ViabilityIC50 Value
Ames Test Number of Revertant ColoniesMutagenic Potential (Positive/Negative)
Acute Oral Toxicity Mortality, Clinical SignsLD50 or Acute Toxic Class, GHS Category
28-Day Repeated Dose Clinical Signs, Body/Organ Weights, Hematology, Clinical Chemistry, HistopathologyNOAEL, Target Organs, Dose-Response Relationship, Reversibility of Effects

Conclusion and Future Directions

The successful execution of this proposed preliminary toxicity framework will provide a foundational dataset for the safety profile of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The identification of a NOAEL, characterization of target organs, and an understanding of its genotoxic potential are essential milestones. Positive findings in any of these studies, particularly the genotoxicity screen, would necessitate further, more specific testing.[5] Conversely, a clean profile from these initial studies would build confidence for advancing this promising compound into the next stages of drug development, including safety pharmacology and longer-duration chronic toxicity studies.

References

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX.
  • 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). NextSDS.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.).
  • General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). U.S. Food and Drug Administration.
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • Preclinical Toxicology of Vaccines. (n.d.). PMC - NIH.
  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018, February 11). ChemSafetyPro.COM.
  • 6 Types of Toxicology Studies for IND & NDA Programs. (2024, May 2). WuXi AppTec.
  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 16). Thermo Fisher Scientific.
  • Safety Data Sheet. (2018, May 1). Key Organics.
  • 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. (2007, November 16). Nevada Division of Environmental Protection.
  • 3-(3-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). Sapphire Bioscience.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PMC.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI.
  • Toxicological Profile for METHOXYCHLOR. (2000, January 14). ATSDR - CDC.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). PMC.

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in Animal Models

Abstract The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable electronic and steric properties.[1][2][3] The compound 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable electronic and steric properties.[1][2][3] The compound 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 93002-09-6) represents a novel chemical entity whose therapeutic potential is contingent upon a thorough understanding of its behavior in a biological system.[4][5] This technical guide provides a comprehensive, field-proven framework for the preclinical pharmacokinetic (PK) characterization of this molecule in animal models. While specific data for this compound is not yet in the public domain, this document outlines the essential strategies, detailed experimental protocols, and data interpretation required to define its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide is intended for researchers, drug metabolism scientists, and development professionals seeking to advance novel isoxazole derivatives from discovery to clinical evaluation.

Part 1: Foundational Strategy & Experimental Design

The success of any pharmacokinetic study hinges on a meticulously planned experimental design.[6] The goal is to generate clean, reproducible data that accurately reflects the in vivo disposition of the compound. Mechanistic approaches in drug discovery depend on animal models to understand the absorption and disposition of new compounds.[7][8]

Rationale-Driven Selection of Animal Models

The choice of animal species is a critical first step, as interspecies differences in physiology and drug metabolism can significantly impact pharmacokinetic outcomes.[9]

  • Rodents (Rat, Mouse): Rodents are the workhorses of early discovery PK.[8] The Sprague-Dawley or Wistar rat is often preferred for initial studies due to its larger size (allowing for serial blood sampling from a single animal), extensive historical database, and well-characterized metabolic enzymes. Mice are also frequently used, though their high metabolic rate and smaller blood volume often necessitate composite profiling (one time point per animal) or sparse sampling techniques.[8][10]

  • Non-Rodents (Beagle Dog, Cynomolgus Monkey): A non-rodent species is typically required for investigational new drug (IND)-enabling studies.[10] The beagle dog is a common choice. The selection should ideally be based on which species' metabolic profile for the compound (determined via in vitro hepatocyte or microsome incubations) most closely resembles that of humans.[10]

  • Specialized Models: For compounds targeting specific human metabolic pathways, humanized transgenic mouse models expressing human drug-metabolizing enzymes can provide more predictive data on clearance and potential drug-drug interactions.[11]

Dose Formulation and Vehicle Selection

The formulation must ensure the compound is fully solubilized and stable for the duration of the study. Separate formulations are required for intravenous and oral administration.

  • Intravenous (IV) Formulation: The primary goal is complete solubilization in a physiologically compatible vehicle. A common starting point for a carboxylic acid-containing molecule like the topic compound is a solution of 5% Dextrose in water (D5W), with pH adjustment using NaOH or HCl. If solubility is a challenge, co-solvents such as PEG400, propylene glycol, or ethanol can be used, but their concentrations should be minimized to avoid vehicle-induced toxicity or altered physiology.

  • Oral (PO) Formulation: For oral dosing, a suspension is often preferred to a solution to avoid precipitation in the acidic environment of the stomach. Common suspension vehicles include 0.5% carboxymethylcellulose (CMC) or 1% methylcellulose in water.

Dose Level Determination

Dose selection should be guided by pharmacology and toxicology data.[12]

  • For initial PK screening, a dose of 1-5 mg/kg for IV administration and 5-20 mg/kg for oral administration is typical.

  • The doses should be low enough to ensure linear pharmacokinetics (i.e., not saturating metabolic or transport processes) but high enough to be quantifiable in plasma for at least 3-5 half-lives.[10]

  • The FDA's guidance on estimating the maximum safe starting dose provides a framework for converting animal doses to human equivalent doses (HEDs), which is essential for later clinical trial design.[12]

Part 2: In-Vivo Study Execution: A Step-by-Step Protocol

This section details a standard protocol for a full pharmacokinetic study in cannulated rats, which allows for serial blood sampling and minimizes animal stress.

Surgical Preparation (Jugular Vein Cannulation)
  • Objective: To implant a catheter into the jugular vein for stress-free, serial blood sampling.

  • Procedure:

    • Anesthetize a male Wistar rat (250-300g) using isoflurane.

    • Make a small incision in the neck to expose the right jugular vein.

    • Carefully insert a heparin-locked cannula and secure it with surgical suture.

    • Exteriorize the cannula at the back of the neck.

    • Allow the animal to recover for at least 48 hours post-surgery. The cannula should be flushed daily with heparinized saline to maintain patency.

Dosing and Sample Collection Workflow

This workflow outlines a parallel-group study design. A crossover design, where the same animals receive both IV and PO doses separated by a washout period, is also an excellent option for reducing inter-animal variability.[13]

  • Pre-Dose:

    • Fast animals overnight (approx. 12 hours) with free access to water. This standardizes gut motility and absorption.

    • Acclimatize animals to the study room for at least 1 hour.

    • Collect a pre-dose (t=0) blood sample (approx. 200 µL) from the cannula.

  • Dosing:

    • IV Group (n=3-4 rats): Administer 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid at 1 mg/kg via a slow bolus injection into the tail vein or cannula over 30 seconds.

    • PO Group (n=3-4 rats): Administer the compound at 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) into pre-chilled, K2-EDTA-coated tubes at the following time points:

      • IV Route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Route: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Causality: The early time points are crucial for accurately defining the distribution phase and the maximum concentration (Cmax), while later points define the elimination phase (t1/2).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).

    • Harvest the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

    • Store samples at -80°C until bioanalysis. This is critical to ensure analyte stability.[14]

G cluster_design Part 1: Study Design cluster_invivo Part 2: In-Vivo Execution cluster_bioanalysis Part 3: Bioanalysis cluster_data Part 4: Data Analysis D1 Select Animal Model (e.g., Wistar Rat) D2 Develop IV & PO Formulations D1->D2 D3 Select Dose Levels (e.g., 1 mg/kg IV, 10 mg/kg PO) D2->D3 I1 Surgical Cannulation (Jugular Vein) D3->I1 Design Handoff I2 Acclimatize & Fast Animals I1->I2 I3 Dose Administration (IV & PO Groups) I2->I3 I4 Serial Blood Sampling (Defined Timepoints) I3->I4 I5 Process to Plasma & Store at -80°C I4->I5 B1 Develop LC-MS/MS Method I5->B1 Samples to Lab B2 Validate Method (FDA/ICH M10) Accuracy, Precision, Stability B1->B2 B3 Quantify Plasma Samples B2->B3 A1 Plot Concentration vs. Time B3->A1 Concentration Data A2 Calculate PK Parameters (AUC, Cmax, t1/2, CL, Vd, F%) A1->A2 A3 Generate Final Report A2->A3

Part 3: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[15] Its superior sensitivity and selectivity allow for accurate measurement even at very low concentrations.[15] A robust bioanalytical method, validated according to regulatory guidelines, is mandatory to ensure the integrity of the pharmacokinetic data.[14][16]

Protocol: Bioanalytical Method Validation

This protocol is based on the principles outlined in the FDA and ICH M10 guidance documents.[14][16][17]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma in a 96-well plate, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled version of the analyte).

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A UPLC/HPLC system (e.g., Waters ACQUITY, Sciex Exion).

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

    • MS System: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS).

    • Ionization: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid moiety.

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • Validation Experiments:

    • Calibration Curve: Prepare an 8-point calibration curve by spiking known concentrations of the analyte into blank rat plasma. The curve must have a correlation coefficient (r²) of ≥0.99.

    • Accuracy & Precision: Analyze QC samples (low, mid, high concentrations) in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be ≤15% (precision).[14][18] For the Lower Limit of Quantification (LLOQ), these limits are extended to ±20%.[14]

    • Selectivity: Analyze six different lots of blank rat plasma to ensure no endogenous components interfere with the analyte or internal standard peaks.

    • Stability: Confirm the analyte is stable under various conditions:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Bench-Top Stability: At room temperature for the expected duration of sample preparation.

      • Long-Term Stability: At -80°C for the duration of the study.

      • Autosampler Stability: In the processed sample matrix for the expected analysis run time.[17]

Part 4: Data Analysis, Interpretation, and Visualization

Once plasma concentrations are determined, they are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the key pharmacokinetic parameters.[19]

// Nodes Dose [label="Oral Dose", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GI [label="GI Tract"]; Portal [label="Portal Vein"]; Liver [label="Liver (Metabolism)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Systemic [label="Systemic Circulation\n(Plasma)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tissues [label="Tissues (Distribution)"]; Kidney [label="Kidney (Excretion)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bile [label="Biliary Excretion"];

// Edges Dose -> GI [label="Dissolution"]; GI -> Portal [label="Absorption (ka)"]; Portal -> Liver [label="First-Pass"]; Liver -> Systemic; Systemic -> Tissues [dir=both, label="Distribution (Vd)"]; Systemic -> Liver [label="Metabolism (CLh)"]; Systemic -> Kidney [label="Excretion (CLr)"]; Liver -> Bile; } caption: The ADME process after oral administration.

Key Pharmacokinetic Parameters

The following parameters provide a complete picture of the drug's disposition:

  • Cmax (Maximum Concentration): The highest observed concentration in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is observed, indicating the rate of absorption.

  • AUC (Area Under the Curve): The total drug exposure over time. It is calculated from time zero to the last measurable point (AUC_last) and extrapolated to infinity (AUC_inf).[20]

  • t1/2 (Elimination Half-Life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of elimination processes (metabolism and excretion).[20]

  • Vd (Volume of Distribution): The theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in the plasma. A large Vd suggests extensive distribution into tissues.[20]

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. It is the ultimate measure of oral absorption success. It is calculated as:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Clear, tabular summaries are essential for interpreting and communicating results.

Table 1: Hypothetical Plasma Concentration Data in Rats

Time (hr) Mean Plasma Concentration (ng/mL) ± SD (IV, 1 mg/kg) Mean Plasma Concentration (ng/mL) ± SD (PO, 10 mg/kg)
0.083 (5 min) 850 ± 95 -
0.25 625 ± 70 150 ± 35
0.5 450 ± 50 480 ± 60
1.0 280 ± 30 950 ± 110
2.0 150 ± 20 720 ± 85
4.0 65 ± 8 410 ± 50
8.0 20 ± 4 150 ± 25

| 24.0 |

Table 2: Summary of Calculated Pharmacokinetic Parameters

Parameter Unit IV Route (1 mg/kg) PO Route (10 mg/kg)
Cmax ng/mL 850 950
Tmax hr 0.083 1.0
AUC_last hrng/mL 1550 4500
AUC_inf hrng/mL 1580 4580
t1/2 hr 2.5 2.8
CL L/hr/kg 0.63 -
Vd L/kg 2.3 -

| F% | % | - | 29% |

Interpretation of Hypothetical Data: In this example, the compound shows rapid absorption (Tmax = 1 hr) and moderate oral bioavailability (29%). The half-life is relatively short (2.5-2.8 hr) in rats, and the clearance is moderate. The volume of distribution (2.3 L/kg) is greater than total body water, suggesting good distribution into tissues.

References

A consolidated list of authoritative sources is provided below for further verification and in-depth reading.

  • Gonzalez, F. J., & Yu, A. M. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Journal of Pharmaceutical Sciences.
  • DeSilva, B., et al. (2005). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Pharmaceutical Research, 22(9), 1425-31.
  • Landskroner, K., & Locuson, C. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Xenobiotica, 41(8), 693-704.
  • Toutain, P.L. (2008). Bioanalytical methods validation for pharmacokinetics studies.
  • ResolveMass Laboratories Inc. (2025).
  • DMID. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK).
  • DeSilva, B., et al. (2005). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Pharmaceutical Research.
  • Landskroner, K., & Locuson, C. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Taylor & Francis Online.
  • Li, C., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports, 7(1), 13353.
  • Khan, I., et al. (2024).
  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
  • U.S. Food and Drug Administration (FDA). (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical & Analytical Chemistry.
  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2696.
  • Wajima, T., et al. (2003). Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: volume of distribution at steady state. Journal of Pharmacy and Pharmacology, 55(7), 957-65.
  • Wajima, T., et al. (2003).
  • Pandey, P. (2024).
  • Yim, D. S., & Choi, S. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology, 28(4), e19.
  • Riviere, J. E. (2002).
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Reddy, T. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243.
  • Miller, V. P. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4317.
  • The Humane Society of the United States. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Holas, O., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 634.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • University College London. (n.d.). Preclinical Development (Small Molecules).
  • Reddy, T. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Jian, W., et al. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry, 79(24), 9238-9246.
  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • World Organisation for Animal Health (WOAH). (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES.
  • Singh, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 20(2), 1056-1073.
  • CN Bio. (2026). Human Relevant | 3D DMPK / ADME In Vitro Assays.
  • Hughes, J. P., et al. (2011). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology.
  • U.S. Food and Drug Administration (FDA). (2024).
  • Shetnev, A. A., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 109-117.
  • Sapphire Bioscience. (n.d.). 3-(3-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.
  • NextSDS. (n.d.). 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.
  • Chandra, et al. (2010). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3208.
  • Liu, J., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1347-1355.
  • Gallardo-Toledo, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE, 11(7), e0159492.
  • Zherdev, V. P., et al. (2022). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Pharmacokinetics and Pharmacodynamics, 20(3).
  • Shetnev, A. A., et al. (2024). Identification and synthesis of metabolites of the new 4.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

An Application Note and Step-by-Step Synthesis Protocol for: 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for: 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a substituted isoxazole of interest in medicinal chemistry and materials science. Isoxazole scaffolds are privileged structures in drug discovery, known for a wide range of biological activities.[1][2] The presented synthesis follows a robust and reliable three-step sequence: (1) formation of 3-methoxybenzaldehyde oxime, (2) an in situ 1,3-dipolar cycloaddition to form the ethyl isoxazole-4-carboxylate intermediate, and (3) saponification to yield the final carboxylic acid. This guide emphasizes the mechanistic rationale behind the protocol, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Synthetic Strategy

The target molecule, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, belongs to a class of heterocyclic compounds widely explored for their therapeutic potential.[2] The synthesis of such polysubstituted isoxazoles requires a regioselective strategy. The most common and effective methods for constructing the isoxazole ring involve the condensation of a 1,3-dicarbonyl compound with hydroxylamine or, as detailed here, the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne.[3]

Our strategy is adapted from a well-established method for analogous compounds and is designed for efficiency and high yield.[2] It hinges on the generation of a 3-methoxybenzonitrile oxide intermediate in situ from the corresponding aldoxime. This reactive 1,3-dipole then undergoes a cycloaddition reaction with the enol form of ethyl acetoacetate. The final step is a standard ester hydrolysis to furnish the desired carboxylic acid.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, beginning with commercially available starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Protocol cluster_end Final Product SM1 3-Methoxy- benzaldehyde Step1 Step 1: Oxime Formation SM1->Step1 SM2 Hydroxylamine HCl SM2->Step1 SM3 Ethyl Acetoacetate Step2 Step 2: [3+2] Cycloaddition SM3->Step2 Step1->Step2 Step3 Step 3: Saponification Step2->Step3 Product 3-(3-Methoxyphenyl)- 5-methylisoxazole- 4-carboxylic acid Step3->Product

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Considerations: The 1,3-Dipolar Cycloaddition

The key bond-forming event is the reaction between the nitrile oxide and the β-ketoester. This reaction is a cornerstone of isoxazole synthesis.[3]

  • Nitrile Oxide Formation: 3-Methoxybenzaldehyde oxime is oxidized, typically by a mild oxidizing agent like Chloramine-T or N-chlorosuccinimide (NCS).[2][4] This process generates a transient hydroximoyl chloride, which readily eliminates HCl in the presence of a base to form the highly reactive 3-methoxybenzonitrile oxide.

  • Cycloaddition: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol acts as the dipolarophile. It reacts with the nitrile oxide (the 1,3-dipole) in a concerted, pericyclic [3+2] cycloaddition. This step is highly regioselective, leading to the formation of the 5-methyl-substituted isoxazoline intermediate.

  • Aromatization: The resulting isoxazoline intermediate rapidly eliminates a molecule of water to achieve the stable, aromatic isoxazole ring system.

Mechanism Oxime 3-Methoxybenzaldehyde Oxime NitrileOxide 3-Methoxybenzonitrile Oxide (1,3-Dipole) Oxime->NitrileOxide [O] -H2O Cycloadduct Isoxazoline Intermediate NitrileOxide->Cycloadduct [3+2] Cycloaddition EAA_Keto Ethyl Acetoacetate (Keto Form) EAA_Enol Ethyl Acetoacetate (Enol Tautomer) EAA_Keto->EAA_Enol Tautomerization EAA_Enol->Cycloadduct [3+2] Cycloaddition EsterProduct Ethyl 3-(3-Methoxyphenyl)- 5-methylisoxazole-4-carboxylate Cycloadduct->EsterProduct -H2O (Aromatization)

Caption: Simplified mechanism of the key [3+2] cycloaddition step.

Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Required Purity
3-Methoxybenzaldehyde591-31-1136.15≥98%
Hydroxylamine Hydrochloride5470-11-169.49≥99%
Sodium Acetate127-09-382.03≥99%
Ethyl Acetoacetate141-97-9130.14≥99%
Chloramine-T Trihydrate7080-50-4281.69≥98%
Sodium Hydroxide1310-73-240.00≥98%
Ethanol (Absolute)64-17-546.07Anhydrous
Diethyl Ether60-29-774.12Anhydrous
Hydrochloric Acid (37%)7647-01-036.46Reagent Grade
Anhydrous Sodium Sulfate7757-82-6142.04Granular
Step 1: Synthesis of 3-Methoxybenzaldehyde Oxime
  • To a 250 mL round-bottom flask, add hydroxylamine hydrochloride (7.64 g, 0.11 mol) and sodium acetate (9.02 g, 0.11 mol) to 100 mL of ethanol/water (1:1 v/v).

  • Stir the mixture at room temperature for 15-20 minutes until most solids have dissolved.

  • Add 3-methoxybenzaldehyde (13.61 g, 0.10 mol) dropwise to the solution over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the resulting white solid through a Büchner funnel, wash with cold water (3 x 30 mL), and dry under vacuum to yield 3-methoxybenzaldehyde oxime. The product is typically of sufficient purity for the next step. Expected yield: 90-95%.

Step 2: Synthesis of Ethyl 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylate

This reaction should be performed in a well-ventilated fume hood.

  • In a 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, dissolve 3-methoxybenzaldehyde oxime (7.56 g, 0.05 mol) and ethyl acetoacetate (13.01 g, 0.10 mol) in 150 mL of absolute ethanol.

  • Warm the mixture gently on a water bath to approximately 40-50 °C with stirring.

  • In a separate beaker, prepare a solution of Chloramine-T trihydrate (14.09 g, 0.05 mol) in 50 mL of ethanol.

  • Add the Chloramine-T solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 60 °C.

  • After the addition is complete, heat the reaction mixture and maintain a gentle reflux for 3 hours.[2]

  • Cool the reaction to room temperature. A precipitate of sodium chloride will form.

  • Filter off the sodium chloride and wash the solid with a small amount of ethanol (2 x 20 mL).

  • Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residual oil in diethyl ether (150 mL). Wash the ether layer successively with 10% aqueous sodium hydroxide (2 x 50 mL) to remove unreacted ethyl acetoacetate, followed by water (50 mL), and finally a saturated brine solution (50 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl ester as an oil or low-melting solid. The product can be purified further by column chromatography if necessary (Silica gel, Hexane:Ethyl Acetate gradient). Expected yield: 65-75%.

Step 3: Synthesis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Saponification)
  • Transfer the crude ethyl ester from the previous step into a 250 mL round-bottom flask.

  • Add a solution of 10% aqueous sodium hydroxide (100 mL).

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours, or until the reaction mixture becomes a single clear phase, indicating complete hydrolysis.[2][5]

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the cold solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of the carboxylic acid will form.

  • Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Dry the product under vacuum at 50-60 °C to yield 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a white to off-white solid. The product can be recrystallized from an ethanol/water mixture for higher purity. Expected yield: 85-95%.

Data Summary and Characterization

Quantitative Reaction Data
StepLimiting ReagentMolar Equiv.Reaction TimeTemperature (°C)Expected Yield (%)
13-Methoxybenzaldehyde1.01 hrReflux (~85)90-95
23-Methoxybenzaldehyde Oxime1.03 hrReflux (~80)65-75
3Ethyl Ester Intermediate1.04-6 hrReflux (~100)85-95
Expected Characterization Data
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol [6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, -COOH), 7.4-7.5 (m, 1H, Ar-H), 7.1-7.2 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.7 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~164.0 (C=O, acid), 162.5 (C, isoxazole), 160.0 (C, isoxazole), 159.5 (C-OCH₃), 130.5 (CH, Ar), 129.5 (C, Ar), 120.0 (CH, Ar), 116.0 (CH, Ar), 113.0 (CH, Ar), 108.0 (C, isoxazole), 55.5 (-OCH₃), 12.5 (-CH₃).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₂H₁₀NO₄⁻: 232.06; found ~232.1.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All steps should be performed in a well-ventilated chemical fume hood.

  • Chloramine-T is an oxidizing agent and should be handled with care.

  • Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with extreme caution.

  • Avoid inhalation of solvent vapors.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Biomedicine and Engineering. [Link]

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole...[Link]

  • Kotovshchikov, Y. N., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 15567–15577. [Link]

  • Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1128. [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • D'Alcontres, G. S., & Lo Vecchio, G. (1966). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 88(21), 5339-5339. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Takikawa, H., Hikita, K., & Suzuki, K. (2008). ChemInform Abstract: Synthesis of Highly Functionalized Isoxazoles via Base-Promoted Cyclocondensation of Stable Nitrile Oxides with Active Methylene Compounds. ChemInform, 39(3). [Link]

  • Chandra, Raghu, K., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(4), o388. [Link]

  • Lavilla, R. (2002). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. [Link]

  • Wei, Y., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1317–1331. [Link]

  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1507. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. (2020).
  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]

Sources

Application

Dissolving 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid for Cell Culture Assays: An Application Note and Protocol

Introduction 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a molecule of interest in various biological studies. A common hurdle in its in vitro evaluation is its limited aqueous solubility, a characteristic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a molecule of interest in various biological studies. A common hurdle in its in vitro evaluation is its limited aqueous solubility, a characteristic shared by many heterocyclic carboxylic acids. This poor solubility can lead to precipitation in cell culture media, resulting in inconsistent and unreliable assay data. This application note provides a detailed, field-proven protocol for the effective dissolution and application of this compound in cell culture-based assays. We will focus on the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent, a common practice for water-insoluble compounds. The causality behind each step is explained to ensure scientific integrity and experimental success.

Physicochemical Properties and Solubility Challenges

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell culture applications due to its excellent solubilizing properties for a broad range of organic compounds and its miscibility with water.[1] However, it is crucial to acknowledge that DMSO can exert biological effects and cytotoxicity at higher concentrations.[1][2] Therefore, the final concentration of DMSO in the cell culture medium must be carefully controlled and kept to a minimum, typically below 0.5%, although the tolerance can be cell-line dependent.[3][4][5]

Experimental Protocols

PART 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. The high concentration allows for minimal volumes to be added to the cell culture, thereby keeping the final DMSO concentration low.

Materials:

  • 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need to weigh out the appropriate amount of the compound. The molecular weight of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is 233.22 g/mol .

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.22 g/mol * (1000 mg / 1 g) = 2.33 mg

  • Weigh the compound: Accurately weigh approximately 2.33 mg of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Carefully add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.[6]

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, you can try the following:

    • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. However, be cautious as prolonged heating can degrade the compound.

  • Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

PART 2: Determining the Maximum Tolerable DMSO Concentration for Your Cell Line

Before proceeding with your experiments, it is imperative to determine the highest concentration of DMSO that your specific cell line can tolerate without affecting its viability or behavior. This is a critical self-validating step.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile DMSO

  • Cell viability assay reagent (e.g., MTT, WST-8, or a commercial cytotoxicity kit)[7][8][9][10]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 24 hours post-seeding).

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is from 0.05% to 2% (v/v). Also, include a "no DMSO" control.

  • Treatment: After allowing the cells to adhere (for adherent cells), carefully remove the existing medium and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control.

Table 1: Example Data for DMSO Cytotoxicity Assay

DMSO Concentration (%)Average Absorbance% Viability (Relative to Control)
0 (Control)1.25100%
0.051.2398.4%
0.11.2196.8%
0.251.1894.4%
0.51.1592.0%
1.00.9576.0%
2.00.5040.0%

Note: This is example data. Your results will vary depending on the cell line.

PART 3: Preparing Working Solutions and Dosing Cells

This protocol describes how to dilute your high-concentration stock solution to the desired final concentrations for your cell culture assay, ensuring the final DMSO concentration remains below the predetermined tolerable limit.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Serial Dilutions in DMSO (Optional but Recommended): To avoid precipitation upon dilution into the aqueous medium, it is good practice to perform initial serial dilutions of your stock solution in 100% DMSO.[5] This creates intermediate stocks.

  • Final Dilution in Culture Medium:

    • Calculate the volume of the DMSO stock (or intermediate stock) needed to achieve your desired final concentration of the compound in the cell culture well.

    • Example: To achieve a final concentration of 10 µM in a well containing 100 µL of medium, you would add 0.1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

    • It is often more practical to prepare a working solution by diluting the stock into a larger volume of medium first, and then adding this to the cells. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Vehicle Control: It is absolutely essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your treated samples but without the compound.[4] This allows you to differentiate the effects of the compound from any potential effects of the solvent.

  • Dosing Cells: Add the prepared working solutions (including the vehicle control) to your cells and incubate for the desired time.

Workflow Diagram

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_validation Solvent Validation cluster_experiment Experimental Dosing weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve Add precise volume aliquot Aliquot and Store at -20°C dissolve->aliquot Ensure full dissolution prepare_working Prepare Working Solutions in Media aliquot->prepare_working Use Stock seed_cells Seed Cells in 96-well Plate dmso_dilutions Prepare DMSO Dilutions in Media treat_cells Treat Cells dmso_dilutions->treat_cells viability_assay Perform Viability Assay treat_cells->viability_assay Incubate analyze Analyze Data & Determine Max DMSO % viability_assay->analyze analyze->prepare_working Inform Final DMSO % dose_cells Dose Cells prepare_working->dose_cells vehicle_control Prepare Vehicle Control (DMSO only) vehicle_control->dose_cells incubate_analyze Incubate and Analyze Results dose_cells->incubate_analyze

Caption: Workflow for dissolving and using a poorly soluble compound in cell culture.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in culture medium. The compound is "crashing out" of solution due to the rapid change in solvent polarity.Perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into the aqueous medium.[5] Alternatively, try a stepwise dilution, adding the DMSO stock to the medium while vortexing.
High background cytotoxicity in the vehicle control. The final DMSO concentration is too high for the specific cell line.Re-evaluate the maximum tolerable DMSO concentration for your cells. Aim for the lowest possible final DMSO concentration (ideally ≤ 0.1%).[2][3]
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Repeated freeze-thaw cycles of the stock solution.- Ensure the stock solution is completely dissolved before use. If necessary, briefly sonicate or warm.- Aliquot the stock solution into single-use volumes to avoid degradation from multiple freeze-thaw cycles.

References

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved from [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved from [Link]

  • Jagiellonian Center of Innovation. The study of the influence of dmso on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Cytiva. Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Retrieved from [Link]

  • XCellR8. Cytotoxicity Test. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2025, November 22). Cell Cytotoxicity Assay (Provided by MedChemExpress). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this and related isoxazole structures. Here, we address common challenges encountered during synthesis, providing in-depth, experience-driven solutions to optimize your reaction yields and product purity.

The synthesis of this target molecule is typically achieved in a two-stage process: first, the construction of the core isoxazole ring, usually as an ester derivative, followed by the hydrolysis of the ester to the final carboxylic acid. This guide is structured to troubleshoot issues that may arise at each of these critical stages.

Section 1: Synthesis of the Isoxazole Ester Precursor

The most common precursor for the target molecule is an ester, such as ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate. This intermediate is generally prepared via a cyclocondensation reaction. A prevalent and effective method is a modified Hantzsch-type synthesis, which involves the reaction of an activated dicarbonyl compound with hydroxylamine.[1][2]

FAQ 1.1: What is a reliable protocol for synthesizing the ethyl ester precursor?

A robust starting point is the reaction of an enamine derivative of ethyl acetoacetate with a hydroximoyl chloride generated in situ from an aldoxime. Another common approach involves the condensation of a β-dicarbonyl compound with hydroxylamine.[3][4]

Protocol: Synthesis of Ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate [5][6]

  • Oxime Formation: Prepare 3-methoxybenzaldehyde oxime by reacting 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.[7]

  • Hydroximoyl Chloride Formation: The 3-methoxybenzaldehyde oxime is converted to the corresponding hydroximoyl chloride in situ using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like DMF.[6]

  • Cyclocondensation: The in situ generated nitrile oxide (from the hydroximoyl chloride via base-mediated elimination) is reacted with ethyl acetoacetate. The reaction is typically carried out in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane or ethanol.[6]

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified, most commonly by column chromatography on silica gel.[8]

Troubleshooting Guide 1.2: Low or No Yield of the Isoxazole Ester

Question: My reaction is resulting in a low yield or failing completely. What are the primary causes and how can I improve the outcome?

Answer: Low yields in isoxazole synthesis are a frequent issue and can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the problem.[9]

Causality and Troubleshooting Steps:

  • Integrity of Starting Materials:

    • The "Why": The purity of reactants is paramount. 3-methoxybenzaldehyde can oxidize over time. Ethyl acetoacetate exists as a mixture of keto-enol tautomers, which can affect its reactivity. The chlorinating agent (e.g., NCS) must be pure and dry.

    • The "How":

      • Verify the purity of your aldehyde via NMR or GC-MS. Purify by distillation if necessary.

      • Use freshly opened or distilled ethyl acetoacetate.

      • Ensure your hydroxylamine hydrochloride and any chlorinating agents are dry and of high purity.

  • Reaction Conditions:

    • The "Why": Isoxazole formation is sensitive to temperature, reaction time, solvent, and the choice of base. For instance, the nitrile oxide intermediate is prone to dimerization to form furoxans, a common side reaction that consumes the intermediate and reduces the yield.[9]

    • The "How":

      • Temperature Control: Generate the hydroximoyl chloride and nitrile oxide at a low temperature (e.g., 0 °C) to minimize side reactions. The subsequent cycloaddition may require warming to room temperature or gentle heating.[9]

      • Slow Addition: Add the precursor for the nitrile oxide (e.g., the hydroximoyl chloride solution) slowly to the solution containing ethyl acetoacetate. This keeps the concentration of the reactive nitrile oxide low, favoring the desired cycloaddition over dimerization.[9]

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product. Insufficient reaction time leads to low conversion, while prolonged times can cause product degradation.

  • Formation of Regioisomers:

    • The "Why": When using an unsymmetrical dicarbonyl compound like ethyl acetoacetate, there is a possibility of forming two different regioisomers. The desired product has the 5-methyl substitution, but the 3-methyl isomer can also form.[9]

    • The "How":

      • pH and Solvent: The regioselectivity can be influenced by the pH and solvent polarity. Acidic conditions often favor one isomer over the other. Experimenting with different solvents (e.g., ethanol vs. acetonitrile) may improve selectivity.[9]

      • Use of Enamines: Reacting the enamine of ethyl acetoacetate (e.g., ethyl β-pyrrolidinocrotonate) can provide better regiochemical control.[1]

Table 1: Recommended Optimization Parameters for Isoxazole Ester Synthesis

ParameterStandard ConditionOptimized Range/SuggestionRationale
Temperature Room Temperature0 °C to 50 °CLower temperatures for intermediate generation prevent side reactions; gentle heating may be needed for cycloaddition.
Solvent EthanolDichloromethane, Acetonitrile, THFSolvent polarity can influence reaction rate and regioselectivity.[9]
Base TriethylaminePyridine, DBUBase strength can affect the rate of nitrile oxide formation and side reactions.
Addition Rate All at onceSlow, dropwise over 1-2 hoursMinimizes nitrile oxide dimerization, a major cause of low yield.[9]
Reaction Time 12 hours4-24 hours (Monitor by TLC)Optimal time ensures full conversion without product degradation.[9]

Diagram 1: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions start->check_cond monitor_rxn Monitor Reaction Progress (TLC/LC-MS) start->monitor_rxn sm_ok Purity Confirmed check_sm->sm_ok sm_bad Impurities Found check_sm->sm_bad cond_ok Conditions Optimal check_cond->cond_ok cond_bad Suboptimal Conditions check_cond->cond_bad rxn_incomplete Incomplete Reaction monitor_rxn->rxn_incomplete rxn_side_products Side Products (e.g., Furoxan) monitor_rxn->rxn_side_products sm_ok->check_cond purify_sm Purify/Replace Reagents sm_bad->purify_sm purify_sm->check_sm cond_ok->monitor_rxn optimize_cond Optimize Temp, Solvent, Base, Addition Rate cond_bad->optimize_cond optimize_cond->monitor_rxn increase_time Increase Reaction Time or Temperature rxn_incomplete->increase_time slow_addition Implement Slow Addition of Nitrile Oxide Precursor rxn_side_products->slow_addition end_goal Improved Yield increase_time->end_goal slow_addition->end_goal

Caption: A decision tree for troubleshooting low yields in the isoxazole synthesis.

Section 2: Hydrolysis to 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

The final step is the conversion of the ester to the carboxylic acid via saponification (base-catalyzed hydrolysis). While seemingly straightforward, this step can be problematic due to the potential for incomplete reaction or degradation of the isoxazole ring itself.[10][11]

FAQ 2.1: What is a standard protocol for the saponification of the isoxazole ester?

A typical procedure involves heating the ester with an aqueous solution of a strong base, followed by acidification to precipitate the carboxylic acid.[12]

Protocol: Saponification [5][13]

  • Reaction Setup: Dissolve the ethyl 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylate in a suitable solvent like ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-4 equivalents).

  • Heating: Heat the mixture to reflux for 2-4 hours. The progress should be monitored by TLC until the starting ester spot has disappeared.

  • Work-up:

    • Cool the reaction mixture and remove the organic solvent (ethanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or hexane) to remove any unreacted starting material or non-polar impurities.[12]

    • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 2N HCl) until the product precipitates completely.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Troubleshooting Guide 2.2: Incomplete Hydrolysis or Product Degradation

Question: My hydrolysis is either not going to completion, or I suspect the isoxazole ring is decomposing. How can I manage this sensitive step?

Answer: This is a classic challenge where a balance must be struck. The conditions required for hydrolysis can also be harsh enough to cleave the relatively weak N-O bond in the isoxazole ring.[9]

Causality and Troubleshooting Steps:

  • Incomplete Hydrolysis:

    • The "Why": Insufficient base, low temperature, short reaction time, or poor solubility of the ester can lead to an incomplete reaction.[12]

    • The "How":

      • Increase Base/Time/Temp: Systematically increase the equivalents of base (e.g., from 2 to 5 eq.), reaction time, or temperature. Monitor by TLC to find the point of completion without significant byproduct formation.

      • Improve Solubility: Add a co-solvent like Tetrahydrofuran (THF) which can help solubilize the ester in the aqueous-alcoholic medium, improving reaction kinetics.[12]

  • Isoxazole Ring Degradation:

    • The "Why": The N-O bond of the isoxazole ring is susceptible to cleavage under strongly basic (or reductive) conditions.[9] Overly harsh conditions (high concentration of NaOH, prolonged heating) can lead to ring-opening byproducts, significantly reducing the yield of the desired carboxylic acid.

    • The "How":

      • Use Milder Bases: Consider using lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is often effective for hydrolysis under milder conditions (e.g., in a THF/water mixture at room temperature or with gentle heating).

      • Careful Temperature Control: Avoid excessive temperatures. If refluxing, ensure the time is not longer than necessary as determined by TLC monitoring.

      • Acidic Hydrolysis (Alternative): While less common due to potential side reactions, hydrolysis under strongly acidic conditions (e.g., refluxing with 60% aqueous sulfuric acid) is an alternative, though it must be approached with caution.[7]

Table 2: Comparison of Saponification Conditions

ConditionBaseSolventTemperatureProsCons
Standard NaOH (2-4 eq.)Ethanol/H₂OReflux (80-100 °C)Generally effective, inexpensive.Risk of ring degradation with prolonged heating.[9]
Mild LiOH (2-4 eq.)THF/H₂ORoom Temp to 50 °CLower risk of ring degradation.May require longer reaction times; LiOH is more expensive.
Solubility Enhanced KOH (3-5 eq.)Ethanol/THF/H₂O60-70 °CGood for poorly soluble esters.Requires careful optimization to avoid degradation.[12]

Diagram 2: Balancing Hydrolysis and Ring Stability

Hydrolysis_Balance cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes conditions Increase Base Conc. Increase Temp. Increase Time hydrolysis Rate of Hydrolysis (Desired) conditions:f0->hydrolysis Increases conditions:f1->hydrolysis Increases conditions:f2->hydrolysis Increases degradation Rate of Ring Degradation (Undesired) conditions:f0->degradation Increases (Significantly) conditions:f1->degradation Increases (Significantly) conditions:f2->degradation Increases (Significantly) optimum Optimal Yield hydrolysis->optimum Maximizes degradation->optimum Minimizes

Caption: Relationship between reaction conditions and the competing rates of hydrolysis and degradation.

Troubleshooting Guide 2.3: Work-up and Isolation Issues

Question: After acidification, my product is an oil, not a solid, or I'm struggling with emulsions. How can I achieve a clean, solid product?

Answer: Work-up issues are common when isolating carboxylic acids. Oiling out and emulsion formation can trap impurities and make handling difficult.

Causality and Troubleshooting Steps:

  • Product Oiling Out:

    • The "Why": The product may have a low melting point or be impure, leading to the depression of its melting point. Residual organic solvent from the work-up can also prevent crystallization.

    • The "How":

      • Ensure Complete Solvent Removal: Before acidification, make sure all the ethanol or THF has been removed under vacuum.

      • Slow Acidification at Low Temperature: Perform the acidification slowly in an ice bath. Rapid pH changes can cause the product to crash out as an oil.

      • Scratching and Seeding: Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[8] If you have a small amount of pure solid, use it to "seed" the oil.

      • Trituration: If an oil persists, isolate it and try triturating (grinding with a small amount of a solvent in which the product is poorly soluble but impurities are soluble). Solvents like cold ether or a hexane/ethyl acetate mixture can sometimes induce crystallization.

  • Emulsion Formation:

    • The "Why": Emulsions can form during the basic wash step due to the soap-like nature of the carboxylate salt.

    • The "How":

      • Add Brine: Before separating the layers, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[8]

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help coalesce the dispersed droplets.[8]

      • Centrifugation: For smaller scales, centrifuging the mixture is a highly effective way to separate the layers.[8]

References

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from [Link]

  • ResearchGate. (2017, June 14). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from [Link]

  • Nano Bio Letters. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. Retrieved from [Link]

  • ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2592281C1 - Method of producing ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). A Note Describing Effective Ways of Saponification. Retrieved from [Link]

  • TSI Journals. (n.d.). Novelty in saponification, a chemistry of soap manufacturing process. Retrieved from [Link]

  • PubMed. (2022, October 25). Automated workflow utilizing saponification and improved epoxidation for the sensitive determination of mineral oil saturated and aromatic hydrocarbons in edible oils and fats. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purification and chromatographic analysis of 3-(3-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purification and chromatographic analysis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Rather than a generic troubleshooting list, this center is structured around the specific physicochemical properties of the molecule, providing self-validating protocols and mechanistic explanations to ensure robust method development.

Section 1: Core Chromatographic Properties & Causality (FAQ)

Q: Why does 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this molecule is primarily driven by silanophilic interactions. The compound contains a free carboxylic acid group with an estimated pKa​ of 3.5 to 4.5. On standard silica-based reversed-phase columns, unreacted silanol groups (-SiOH) become ionized to silanions (-SiO⁻) at neutral pH. If the mobile phase pH is near the analyte's pKa​ , the molecule exists in a state of partial ionization, leading to dual retention mechanisms: hydrophobic retention on the C18 phase and secondary interactions with the silanols . To eliminate this, the mobile phase pH must be driven at least 1.5 units below the pKa​ to ensure the analyte is fully protonated and neutral .

Q: How does the molecule's specific structure dictate the choice of stationary phase? A: The compound features three distinct domains: an acidic carboxyl group, a polarizable isoxazole heterocycle, and a hydrophobic methoxyphenyl ring. While an end-capped C18 column mitigates silanol interactions, it relies solely on dispersive hydrophobic forces. To separate this compound from closely related synthetic impurities (such as the 3-methylisoxazole regioisomer), a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase is superior. These phases exploit π−π interactions with the isoxazole and methoxyphenyl rings, providing orthogonal selectivity that a standard aliphatic C18 cannot achieve.

Section 2: Diagnostic Workflows & Logical Relationships

StructuralCausality Molecule 3-(3-Methoxyphenyl)-5-methyl isoxazole-4-carboxylic acid Carboxyl Carboxylic Acid Group (pKa ~3.5-4.5) Molecule->Carboxyl Isoxazole Isoxazole Ring (Pi-Pi Interactions) Molecule->Isoxazole Methoxy Methoxyphenyl Group (Hydrophobicity) Molecule->Methoxy Silanol Silanophilic Tailing Requires Acidic Modifier Carboxyl->Silanol Selectivity Separation from Isomers Requires Phenyl-Hexyl Phase Isoxazole->Selectivity Retention Strong Retention on C18 Requires Organic Eluent Methoxy->Retention

Caption: Structural features dictating chromatographic behavior and optimization strategies.

OptimizationWorkflow Start Observe Peak Tailing or Co-elution CheckPH 1. Check Mobile Phase pH Is pH < pKa (3.5)? Start->CheckPH AdjustPH Adjust pH to 2.0 - 2.5 (Add 0.1% TFA or Formic Acid) CheckPH->AdjustPH No CheckColumn 2. Assess Stationary Phase Is it end-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to end-capped C18 or Polar-embedded phase CheckColumn->ChangeColumn No CheckGradient 3. Optimize Gradient Slope & Temperature CheckColumn->CheckGradient Yes ChangeColumn->CheckGradient Success Optimal Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) CheckGradient->Success

Caption: Workflow for troubleshooting peak tailing in isoxazole-4-carboxylic acid chromatography.

Section 3: Self-Validating Experimental Protocol

Protocol: RP-HPLC Method Development & System Validation

This methodology ensures a self-validating feedback loop, guaranteeing that the system is optimized before precious synthetic samples are injected.

Step 1: Mobile Phase Preparation & pH Validation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Mechanism: TFA drives the pH to ~2.0, well below the pKa​ of the carboxylic acid, ensuring full protonation).

  • Organic Phase (B): 0.1% TFA in HPLC-grade Acetonitrile.

  • Causality Check: Do not use Methanol as the organic modifier if the sample will sit in the autosampler for extended periods. Carboxylic acids in methanol under acidic conditions can undergo Fischer esterification, creating artificial methyl ester impurities .

Step 2: Column Selection & Equilibration

  • Install an end-capped Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

  • Equilibrate with 5% Phase B for 10 column volumes (CV).

  • Self-Validation: Monitor the baseline at 254 nm. Do not proceed until baseline drift is < 1 mAU/min.

Step 3: System Suitability Testing (SST)

  • Inject 5 µL of a 0.1 mg/mL reference standard of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

  • Validation Gate: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.2 , flush the column with 100% Acetonitrile to remove hydrophobic contaminants, or replace the guard column. Proceed to actual samples only when Tf​≤1.2 .

Step 4: Gradient Execution

  • Run the optimized gradient (see Table 2). The shallow ramp between 20-60% B maximizes the resolution between the 5-methyl target and potential 3-methyl regioisomers.

Step 5: Column Wash & Storage

  • Ramp to 95% B for 5 minutes to elute highly hydrophobic impurities.

  • Store the column in 50:50 Water:Acetonitrile (without TFA) to prevent acid-catalyzed hydrolysis of the bonded stationary phase over time.

Section 4: Quantitative Data & Parameter Optimization

Table 1: Impact of Mobile Phase Modifiers on Peak Asymmetry

Modifier (Aqueous Phase)Approximate pHAnalyte Ionization StateUSP Tailing Factor ( Tf​ )Recommendation
None (Pure Water)~6.0Fully Ionized (Carboxylate)> 2.5 (Severe Tailing)Do Not Use
0.1% Acetic Acid~3.2Partially Ionized1.4 - 1.6 (Moderate Tailing)Suboptimal
0.1% Formic Acid~2.7Mostly Protonated1.1 - 1.3 (Acceptable)Good for LC-MS
0.1% Trifluoroacetic Acid~2.0Fully Protonated (Neutral)0.9 - 1.1 (Excellent)Optimal for UV/Prep

Table 2: Optimized Gradient Profile for Purity >99%

Time (min)Flow Rate (mL/min)% Phase A (0.1% TFA in H₂O)% Phase B (0.1% TFA in ACN)Curve Profile
0.01.0955Isocratic (Hold)
2.01.0955Isocratic (Hold)
15.01.04060Linear Ramp
17.01.0595Linear Ramp (Wash)
20.01.0595Isocratic (Wash)
20.11.0955Step (Re-equilibration)
25.01.0955End

Section 5: Advanced Troubleshooting (FAQs)

Q: My compound is precipitating on the column, causing sudden high backpressure and split peaks. How do I fix this? A: 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has low solubility in highly aqueous, acidic environments. If you dissolve your sample in 100% DMSO and inject it into a mobile phase that is 95% water, the compound experiences "solvent shock" and crashes out at the column head. Solution: Dissolve your sample in conditions as close to the starting mobile phase as possible (e.g., 10% Acetonitrile / 90% Water). If solubility is too low, use a maximum of 20% DMSO and reduce the injection volume to < 5 µL to allow rapid dilution without precipitation.

Q: Can I use Normal Phase (NP) chromatography for preparative scale-up of this molecule? A: Yes, but free carboxylic acids will streak heavily on bare silica due to strong hydrogen bonding with the stationary phase. To maintain a tight band during NP purification, you must add 0.1% to 1% of a volatile acid (such as glacial acetic acid or formic acid) to your organic mobile phase (e.g., Hexane/Ethyl Acetate). This protonates the silica silanols and the analyte, suppressing secondary interactions and allowing for clean elution .

References

  • Yiyang Zhou et al. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." Journal of Chromatography A, 2024. URL:[Link]

  • John W. Dolan. "Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?" LCGC, 2019. URL:[Link]

  • "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PMC, 2020. URL:[Link]

  • "Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids." ACS Publications, 2007. URL:[Link]

Troubleshooting

reducing byproducts in 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the specific physicochemical challenges associated with isolating 3-(3-Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the specific physicochemical challenges associated with isolating 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid .

The extraction of this specific isoxazole derivative is notoriously prone to byproduct contamination, including unreacted starting materials, regioisomers, and degradation products. This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your extraction workflows.

Process Visualization: Optimized Extraction Workflow

Workflow N1 Crude Hydrolysis Mixture (Target + Esters + Isomers) N2 Alkaline Aqueous Wash (pH 9.5 ± 0.2) N1->N2 N3 Organic Phase (Discard: Unreacted Esters) N2->N3 Phase Separation N4 Aqueous Phase (Target Carboxylate Salt) N2->N4 Phase Separation N5 Controlled Acidification (pH 2.0-2.5, T < 10°C) N4->N5 N6 Liquid-Liquid Extraction (EtOAc + Brine Wash) N5->N6 N7 Selective Crystallization (Toluene / Acetic Acid) N6->N7 N8 Pure 3-(3-Methoxyphenyl)- 5-methylisoxazole-4-carboxylic acid N7->N8

Workflow for byproduct-free extraction of the isoxazole-4-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: How do I minimize the co-extraction of unreacted ester byproducts? Causality: The synthesis of isoxazole-4-carboxylic acid derivatives typically involves the base-catalyzed hydrolysis of an ester precursor (e.g., ethyl or tert-butyl esters)[1]. Incomplete saponification leaves highly lipophilic unreacted esters in the matrix. Solution: Implement a strict pH-gated liquid-liquid extraction prior to isolating your target. Adjust the crude hydrolysis mixture to pH 9.5 using 1M NaOH. At this pH, the carboxylic acid (pKa ~3.5) is fully ionized into its water-soluble sodium salt. Wash this aqueous phase with a non-polar solvent like dichloromethane (DCM). The unreacted esters will partition into the DCM layer, which can then be safely discarded.

Q2: Why am I seeing regioisomeric impurities in my final extract, and how can I remove them? Causality: The formation of the isoxazole ring via 1,3-dipolar cycloaddition often yields a mixture of 3,5-disubstituted regioisomers (e.g., the 5-(3-methoxyphenyl)-3-methylisoxazole isomer) depending on the steric and electronic nature of the precursors. Because these isomers share nearly identical pKa values and partition coefficients, they will co-extract during acidic workup. Solution: Do not rely on liquid-liquid extraction to separate regioisomers. Instead, leverage differential solubility. The target 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can be selectively crystallized from a hot mixture of toluene and acetic acid, leaving the more soluble regioisomeric byproducts dissolved in the mother liquor[2].

Q3: How do I prevent decarboxylation of the product during acidic workup? Causality: Isoxazole-4-carboxylic acids are highly susceptible to decarboxylation when exposed to strong acids at elevated temperatures. The strongly electron-withdrawing nature of the isoxazole ring stabilizes the intermediate carbanion formed during the loss of CO₂. Solution: Maintain strict thermal control. Avoid harsh hydrolysis conditions such as prolonged reflux in concentrated HCl[3]. When lowering the pH to 2.0–2.5 to protonate the acid for organic extraction, use a jacketed cooling vessel to keep the internal temperature strictly below 10°C.

Q4: Why am I detecting phenolic impurities in my final product? Causality: The 3-methoxyphenyl group is susceptible to ether cleavage (demethylation) if the extraction or hydrolysis is performed under excessively harsh acidic conditions (e.g., prolonged exposure to concentrated hydrohalic acids). Solution: Utilize a mild, base-catalyzed saponification (e.g., LiOH or NaOH in THF/water)[1] followed by controlled acidification with dilute HCl at low temperatures. This preserves the delicate methoxy ether linkage while successfully isolating the acid.

Q5: What causes severe emulsions during the organic extraction phase, and how can I resolve them? Causality: Emulsions in this specific system are typically caused by the amphiphilic nature of the methoxyphenyl group interacting with the aqueous-organic interface, alongside traces of polymeric condensation byproducts. Solution: Utilize the salting-out effect. Add a chaotropic salt (e.g., NaCl) to the aqueous phase until saturation. This increases the ionic strength of the aqueous layer, drastically decreasing the solubility of the organic target molecule in water and forcing a sharp phase separation.

Quantitative Data: Optimization of Extraction Parameters

The following table summarizes the causal relationship between extraction parameters, yield, and the resulting impurity profile.

Extraction SteppH LevelTemp (°C)Solvent SystemTarget Yield (%)Purity (HPLC Area %)Major Impurity Profile
Alkaline Wash 9.520Aqueous / DCMN/A (Retained)> 92.0%Unreacted esters removed
Acidification 2.010Aqueous / EtOAc94.5%95.5%Regioisomers present
Acidification 2.045Aqueous / EtOAc68.0%81.0%Decarboxylation products
Acidification < 1.025Aqueous / EtOAc82.0%88.5%Phenolic (demethylated) impurities
Crystallization N/A0–5Toluene / Acetic Acid86.0% (Overall) > 99.5% Isomers depleted

Step-by-Step Methodology: Self-Validating Extraction Protocol

This protocol is engineered as a self-validating system. Built-in physicochemical checkpoints ensure that if a step fails, the failure is immediately detectable before proceeding to the next phase.

Phase 1: Alkaline Depletion of Neutrals

  • Transfer the crude hydrolysis mixture to a mechanically stirred, jacketed reaction vessel.

  • Adjust the pH to 9.5 ± 0.2 using 1M NaOH.

    • Validation Checkpoint: The solution must remain homogenous. The target carboxylic acid is now fully ionized.

  • Add 2 volumes of Dichloromethane (DCM). Agitate vigorously for 10 minutes and allow the phases to separate.

  • Discard the lower organic (DCM) phase, which contains the unreacted esters. Retain the upper aqueous phase.

Phase 2: Controlled Acidification

  • Cool the retained aqueous phase to ≤ 10°C using the jacketed vessel.

  • Slowly add 2M HCl dropwise while maintaining vigorous stirring to prevent localized pH extremes.

  • Monitor the pH continuously until it reaches 2.0–2.5 .

    • Validation Checkpoint: A white to off-white precipitate or severe cloudiness will form, indicating the successful protonation of the target isoxazole-4-carboxylic acid.

Phase 3: Target Extraction

  • Add 2 volumes of Ethyl Acetate (EtOAc) to the acidic aqueous mixture.

  • Agitate for 15 minutes. If an emulsion persists, add saturated aqueous NaCl (brine) until the emulsion breaks completely.

  • Separate the phases. Retain the upper organic (EtOAc) phase.

  • Wash the organic phase with 1 volume of cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature < 35°C to prevent thermal degradation.

Phase 4: Selective Crystallization

  • Dissolve the crude concentrated residue in a minimal amount of hot Toluene containing 5% Acetic Acid[2].

  • Cool the solution gradually to 0–5°C over a period of 4 hours.

    • Validation Checkpoint: The 3-(3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid will selectively crystallize as distinct needles/prisms, leaving the regioisomers in the mother liquor.

  • Filter the crystals, wash with cold hexanes, and dry under high vacuum.

References

  • Source: PMC (nih.gov)
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
  • 5-Methylisoxazole-4-carboxylic acid Source: IUCr Journals URL

Sources

Optimization

LC-MS signal optimization for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behavior of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behavior of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Molecular Formula: C12H11NO4, MW: 233.22 g/mol ) during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This molecule presents unique analytical challenges: a highly acidic carboxylic acid moiety, a potentially chelating isoxazole ring, and a hydrophobic methoxyphenyl group. This guide bypasses generic advice, focusing instead on the mechanistic causality behind signal optimization, peak shape correction, and matrix suppression mitigation.

Section 1: Core Optimization Strategy & Causality

Ionization Mode Selection

For 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, Negative Electrospray Ionization (ESI-) is the mandatory operational mode. The carboxylic acid group (typical pKa 3.5–4.5) readily donates a proton to form a highly stable deprotonated species [M−H]− at m/z 232.21. While the isoxazole nitrogen could theoretically accept a proton in positive mode, the ionization efficiency of carboxylic acids in negative mode is vastly superior and structurally favored[1].

Mobile Phase Chemistry: The Ammonium Fluoride Advantage

Traditionally, LC-MS methods utilize 0.1% formic acid or ammonium acetate. However, formic acid suppresses the ionization of carboxylic acids in negative mode by shifting the equilibrium toward the neutral, protonated state[2].

To achieve maximum sensitivity, we utilize Ammonium Fluoride ( NH4​F ) as a mobile phase additive. Fluoride ions possess the highest electronegativity of all elements and exhibit extreme gas-phase basicity. In the ESI droplet, fluoride acts as a potent sequestration agent (proton sink), aggressively stripping protons from the carboxylic acid moiety during the desolvation process. This reverse ionization effect can yield a 2- to 22-fold increase in signal intensity compared to standard additives[3],[4].

Section 2: Validated Experimental Protocol

To ensure a self-validating system, this protocol includes built-in system suitability checks to verify that the chemistry is performing as intended before running precious samples.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.5 mM Ammonium Fluoride in LC-MS grade H2​O .

  • Mobile Phase B (Organic): 0.5 mM Ammonium Fluoride in LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile here, as it often provides better solvation and ionization efficiency for isoxazole derivatives).

  • Causality Check: Do not exceed 1.0 mM NH4​F . Higher concentrations do not improve signal and can cause ion suppression or source contamination[4].

Step 2: Chromatographic Gradient & Column Selection

  • Column: A superficially porous (core-shell) C18 column with a bio-inert/metal-free PEEK-lined hardware (e.g., 2.1 x 50 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 10% B (Focuses the analyte at the column head).

    • 1.0 - 4.0 min: Ramp to 90% B (Elutes the hydrophobic methoxyphenyl core).

    • 4.0 - 5.0 min: Hold at 90% B (Washes strongly retained matrix lipids).

    • 5.0 - 5.1 min: Return to 10% B.

    • 5.1 - 7.0 min: Re-equilibration.

Step 3: ESI Source Tuning (Triple Quadrupole/Orbitrap)

  • Polarity: Negative (ESI-).

  • Capillary Voltage: -2.5 kV to -3.0 kV (Keep lower than positive mode to prevent corona discharge).

  • Desolvation Temperature: 350 °C (Adequate for the methoxyphenyl volatility).

Section 3: Troubleshooting FAQs

Q: I am observing severe peak tailing and broadening for this compound. How do I correct this? A: Peak tailing for this molecule is almost certainly caused by secondary interactions. The carboxylic acid group and the isoxazole nitrogen can act as bidentate ligands, chelating with electron-deficient metal ions (Iron, Nickel) present in the stainless steel tubing and column frits[2].

  • Solution: Passivate your LC system using 10% Nitric acid (offline), or switch to a metal-free PEEK flow path. Alternatively, add a trace amount of a chelator, such as 5 µM medronic acid, to the mobile phase to mask the metal sites without suppressing the MS signal.

Q: My signal intensity is extremely low, even in negative mode. I am currently using 0.1% Formic Acid. Why is this happening? A: You are experiencing pH-induced ionization suppression. Formic acid (pH ~2.7) keeps the carboxylic acid group of your analyte fully protonated (neutral) in the liquid phase. While some gas-phase deprotonation can occur, it is highly inefficient[2].

  • Solution: Switch immediately to the 0.5 mM Ammonium Fluoride protocol described above, or use 10 mM Ammonium Acetate adjusted to pH 9.0 with ammonium hydroxide to ensure the molecule is pre-ionized in the liquid phase[1].

Q: The retention time is shifting slightly between injections. Is the column degrading? A: Not necessarily. Carboxylic acids are highly sensitive to minor fluctuations in mobile phase ionic strength and pH, leading to phase overloading even at sub-microgram quantities[2].

  • Solution: Ensure your mobile phase is adequately buffered. If using NH4​F , ensure it is freshly prepared daily, as it can degrade and etch standard glassware over prolonged periods. Store NH4​F stock solutions in polypropylene or PTFE containers.

Section 4: Quantitative Data Summary

The following table summarizes the expected impact of mobile phase selection on the detection of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Mobile Phase AdditiveLiquid Phase pHPrimary Ion SpeciesRelative ESI- SignalPeak Shape (Asymmetry Factor)
0.1% Formic Acid~2.7Neutral (Protonated)1x (Baseline)> 1.8 (Severe Tailing)
10 mM Ammonium Acetate~6.8 [M−H]− 5x - 8x1.2 - 1.4 (Moderate)
0.5 mM Ammonium Fluoride ~6.5 [M−H]− 15x - 22x 0.9 - 1.1 (Excellent)

Section 5: Visualizations

Workflow: ESI- Negative Mode Optimization Mechanism

The following diagram illustrates the causality of the ammonium fluoride reverse-ionization mechanism.

ESI_Mechanism Start Analyte in Solution (Neutral Carboxylic Acid) Droplet ESI Droplet Formation (Analyte + NH4F) Start->Droplet Desolvation Desolvation & Evaporation (Heat + N2 Gas) Droplet->Desolvation GasPhase Gas-Phase Basicity Reaction Fluoride acts as Proton Sink Desolvation->GasPhase F- extracts H+ Ion Stable [M-H]- Ion (m/z 232.21) GasPhase->Ion HF gas leaves MS Mass Spectrometer Detection Ion->MS

Caption: Mechanism of Ammonium Fluoride acting as a gas-phase proton sink to enhance [M-H]- yield.

Troubleshooting Decision Tree: Peak Tailing

Use this logical flow to diagnose and correct chromatographic distortions for this specific molecule.

Troubleshooting_Tailing Issue Issue: Peak Tailing (Asymmetry > 1.5) Diag1 Is the column hardware Stainless Steel? Issue->Diag1 Diag2 Is the mobile phase ionic strength < 1mM? Diag1->Diag2 No Sol1 Metal Chelation: Switch to PEEK column or add 5 µM Medronic Acid Diag1->Sol1 Yes Sol2 Silanol Interaction: Increase buffer concentration or use end-capped column Diag2->Sol2 Yes Sol3 System Dead Volume: Check PEEK tubing connections and zero-dead-volume fittings Diag2->Sol3 No

Caption: Diagnostic decision tree for isolating and resolving peak tailing of carboxylic acids.

References

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization Source: National Institutes of Health (PMC) URL:[Link]

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode Source: Arome Science URL:[Link]

  • Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid and Other Isoxazole Derivatives in Preclinical Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, isoxazole derivatives have garnered significant attention for their potential as anticancer agents.[3] This guide provides an in-depth comparison of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with other isoxazole derivatives, focusing on their performance in preclinical cancer models. By synthesizing available experimental data, this document aims to provide an objective resource for researchers engaged in the discovery and development of novel cancer therapeutics.

The Isoxazole Moiety: A Versatile Pharmacophore

The five-membered heterocyclic ring of isoxazole, containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules, including metabolic stability and the ability to participate in various non-covalent interactions.[4] These characteristics make isoxazole derivatives attractive candidates for drug design, with demonstrated efficacy in targeting a range of biological pathways implicated in cancer progression.[5][6] Modifications to the substituents on the isoxazole ring allow for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3]

Comparative Analysis of Anticancer Activity

It is crucial to acknowledge that variations in experimental conditions (e.g., cell lines, incubation times, and assay methodologies) between different studies can influence the observed IC50 values. Therefore, the data presented below should be interpreted as a comparative overview rather than an absolute measure of relative potency.

3-Aryl-5-methylisoxazole-4-carboxylic Acid Derivatives

This class of compounds, which includes our topic molecule, has been a subject of interest in anticancer research. The substitution pattern on the C-3 aryl ring significantly impacts the cytotoxic activity.

Compound ID3-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 3-Methoxyphenyl Not Publicly AvailableNot Publicly Available
24-MethoxyphenylNot Publicly AvailableNot Publicly Available[7]
3PhenylNot Publicly AvailableNot Publicly Available[8]

Note: Specific IC50 data for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against cancer cell lines is not available in the public domain at the time of this guide's compilation. The table above highlights the core structure and indicates the lack of publicly available comparative cytotoxicity data.

While specific data for the 3-methoxyphenyl derivative is elusive, studies on related isoxazole-carboxamides offer insights into the structure-activity relationship (SAR). For instance, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[6] This suggests that the carboxylic acid moiety can be a key site for modification to modulate biological activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is intricately linked to their structural features. Key SAR observations from the broader class of isoxazole compounds include:

  • Substitution at the C-3 and C-5 positions: The nature of the substituents at these positions significantly influences the compound's interaction with biological targets. Aromatic or heteroaromatic groups at the C-3 position are common, and their electronic and steric properties can dictate potency and selectivity.[3]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the C-4 position can act as a key pharmacophore, participating in hydrogen bonding interactions with target proteins. Its presence can also influence the compound's solubility and pharmacokinetic profile.

  • Impact of Methoxy Group Position: The position of the methoxy group on the C-3 phenyl ring (ortho, meta, or para) can have a profound effect on the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor. This, in turn, affects the biological activity.

Experimental Protocols

To facilitate further research and enable standardized comparisons, this section provides detailed methodologies for the synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids and the evaluation of their anticancer activity.

Synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic Acids

A general and efficient method for the synthesis of the 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold involves a multi-step process.[7]

Step 1: Synthesis of the Isoxazole Ester A mixture of the appropriately substituted benzaldehyde oxime, ethyl acetoacetate, and an activating agent such as chloramine-T trihydrate is warmed.[7] The reaction progress is monitored by thin-layer chromatography. After completion, the product is extracted and purified to yield the corresponding ethyl 3-aryl-5-methylisoxazole-4-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid The isoxazole ester is then subjected to hydrolysis, typically by refluxing with an aqueous solution of a base like sodium hydroxide.[7] Following the completion of the reaction, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the desired 3-aryl-5-methylisoxazole-4-carboxylic acid, which can then be collected by filtration and purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ester Formation cluster_step2 Step 2: Hydrolysis A Aryl Aldehyde Oxime D Ethyl 3-Aryl-5-methylisoxazole-4-carboxylate A->D Reaction B Ethyl Acetoacetate B->D Reaction C Chloramine-T C->D Reaction E Isoxazole Ester G 3-Aryl-5-methylisoxazole-4-carboxylic Acid E->G Hydrolysis F NaOH (aq) F->G Hydrolysis

Caption: General synthetic workflow for 3-aryl-5-methylisoxazole-4-carboxylic acids.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and other derivatives) and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Future Directions and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While this guide provides a comparative overview based on the currently available literature, it also highlights a significant data gap regarding the direct comparative anticancer activity of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Future research should focus on systematic studies that evaluate a series of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, including the 3-methoxy substituted compound, against a standardized panel of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective anticancer agents. Furthermore, elucidation of the mechanism of action of these compounds will be crucial for their advancement into further preclinical and clinical development.

References

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024;11(4):307-317.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. 2024;22(2).
  • Al-Suwaidan, I. A., et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. 2016;21(4):456.
  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. 2023.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. BenchChem. 2025.
  • Arya, G. C., Kaur, K., & Jaitak, V. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021;221:113511.
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google P
  • 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid - NextSDS.
  • 3-(3-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | Sapphire Bioscience.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. 2009;14(3):1223-1236.
  • 3-(4-(4-Methoxyphenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid - MilliporeSigma.
  • Chandra, et al. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 4):o388.

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Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , a molecule of interest for its potential pharmacological applications.

This document moves beyond a mere listing of potential fragments. It delves into the mechanistic rationale behind the fragmentation, drawing comparisons with the established fragmentation behaviors of its constituent functional groups: the isoxazole core, the methoxy-substituted phenyl ring, and the carboxylic acid moiety. By understanding these fundamental principles, researchers can more accurately interpret mass spectra of related compounds and gain deeper structural insights.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid under mass spectrometry is a complex process governed by the relative stabilities of the resulting ions and neutral losses. The initial ionization event will generate a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The most probable fragmentation pathways are detailed below, supported by established principles of mass spectrometry.

I. Carboxylic Acid Group Fragmentations

The carboxylic acid group is a primary site for initial fragmentation. Aromatic carboxylic acids, in particular, exhibit characteristic fragmentation patterns.[1][2][3]

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion. This would lead to a fragment at [M - 17]⁺ .[1]

  • Decarboxylation (Loss of CO₂): The expulsion of a neutral carbon dioxide molecule is another characteristic fragmentation of benzoic acid derivatives. This would result in a fragment at [M - 44]⁺˙ .

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the isoxazole ring and the carboxylic acid group can lead to the loss of a carboxyl radical, yielding a fragment at [M - 45]⁺ .

II. Isoxazole Ring Fragmentations

The isoxazole ring, containing a weak N-O bond, is prone to characteristic ring-opening and fragmentation pathways.[4][5][6][7]

  • N-O Bond Cleavage: The initial and most significant fragmentation of the isoxazole ring is the cleavage of the labile N-O bond.[4] This can trigger a cascade of rearrangements and further fragmentations.

  • Formation of an Azirine Intermediate: Following N-O bond cleavage, the isoxazole ring can rearrange to an azirine intermediate, which then fragments further.[4]

  • Neutral Losses: Collision-induced dissociation (CID) studies on isoxazoles have shown neutral losses of small molecules such as CO, HCN, and H₂O.[5] While EI fragmentation may differ, these pathways are mechanistically plausible. A novel rearrangement involving the isoxazole ring has also been observed in the CID of structurally related valdecoxib metabolites.[8]

III. Methoxyphenyl Group Fragmentations

The methoxy-substituted phenyl group also contributes to the overall fragmentation pattern.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, resulting in a fragment at [M - 15]⁺ .

  • Loss of Formaldehyde (CH₂O): Rearrangement and subsequent loss of a neutral formaldehyde molecule can also occur, leading to a fragment at [M - 30]⁺˙ .

Predicted Mass Spectrum: A Tabular Summary

The following table summarizes the predicted major fragment ions for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

m/z Proposed Fragment Proposed Fragmentation Pathway
247[M]⁺˙Molecular Ion
232[M - CH₃]⁺Loss of a methyl radical from the methoxy group
230[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid
202[M - COOH]⁺Loss of the carboxyl group
196[M - COOH - CH₃]⁺Sequential loss of the carboxyl and methyl groups
135[C₈H₇O₂]⁺Cleavage of the bond between the phenyl and isoxazole rings
107[C₇H₇O]⁺Fragment from the methoxyphenyl group
77[C₆H₅]⁺Phenyl cation

Comparative Analysis with Alternative Structures

To provide a broader context, it is valuable to compare the predicted fragmentation of our target molecule with that of simpler, related compounds.

Compound Key Fragmentation Pathways References
Benzoic Acid Loss of •OH (M-17), loss of H₂O (M-18), loss of •CHO (M-29), loss of CO₂ (M-44), loss of •COOH (M-45)[1][2]
3,5-Dimethylisoxazole Preferential cleavage of the N-O linkage, formation of an azirine intermediate, characteristic peaks at m/e 110, 68, and 43 for 4-alkyl substituted derivatives.[4]
Anisole (Methoxybenzene) Loss of •CH₃ (M-15) to form the base peak at m/z 93, loss of CH₂O (M-30) to form the cyclopentadienyl cation at m/z 65.

This comparison highlights how the fragmentation of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a composite of the behaviors of its individual functional groups, with the added complexity of potential interactions and rearrangements between them.

Experimental Protocol: A General Guideline for Mass Spectrometry Analysis

For researchers seeking to obtain an experimental mass spectrum of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Due to the presence of the carboxylic acid group, derivatization (e.g., with a silylating agent like BSTFA) may be necessary to improve volatility and thermal stability for GC analysis.

  • Instrumentation:

    • A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10-15 °C/min to 300 °C.

      • Hold at 300 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

M Molecular Ion (M⁺˙) m/z 247 F1 [M - OH]⁺ m/z 230 M->F1 - •OH F2 [M - COOH]⁺ m/z 202 M->F2 - •COOH F3 [M - CH₃]⁺ m/z 232 M->F3 - •CH₃

Caption: Primary fragmentation pathways originating from the molecular ion.

F2 [M - COOH]⁺ m/z 202 F4 [M - COOH - CH₃]⁺ m/z 187 F2->F4 - •CH₃ F5 [C₇H₇O]⁺ m/z 107 F2->F5 - C₄H₃N₂O

Caption: Secondary fragmentation of the [M - COOH]⁺ ion.

Conclusion

The mass spectrometry fragmentation pattern of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is predicted to be rich and informative, reflecting the chemical properties of its constituent functional groups. The primary fragmentation events are anticipated to involve the carboxylic acid moiety, leading to significant losses of hydroxyl and carboxyl radicals. Subsequent fragmentation of the isoxazole ring and the methoxyphenyl group will generate a series of characteristic ions. This guide provides a robust framework for interpreting the experimental mass spectrum of this and structurally related molecules, thereby aiding in their unambiguous identification and characterization in a research and development setting.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195-203. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Kutwaroo, K., & Mandal, A. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 799-810. [Link]

  • Kutwaroo, K., & Mandal, A. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. ResearchGate. [Link]

  • All about Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Kutwaroo, K., & Mandal, A. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459-464. [Link]

  • The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Zhang, J. Y., Kalgutkar, A. S., & Soglia, J. R. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 329–337. [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectroscopy of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

This guide provides an in-depth analysis and comparative interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 93002-09-6).[1][2] Designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparative interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 93002-09-6).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list, offering a mechanistic explanation of the spectral features and comparing them against structurally relevant alternatives to provide a robust framework for structural elucidation.

Introduction to the Spectroscopic Challenge

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a multifaceted molecule featuring a constellation of functional groups, including a carboxylic acid, a substituted aromatic ring, an isoxazole heterocycle, and methoxy and methyl moieties. Isoxazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities.[3] Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such novel chemical entities. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the presence of key functional groups and providing a unique "fingerprint" of the molecular structure.

This guide will dissect the predicted FTIR spectrum of the title compound, grounded in established spectroscopic principles and data from comparable molecules.

Part 1: Predicted FTIR Spectrum of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

The infrared spectrum of this molecule is a composite of the vibrational modes of its constituent parts. The interaction between these groups, such as conjugation and hydrogen bonding, causes shifts in peak positions that are diagnostically significant.

Molecular Structure:

  • Chemical Formula: C₁₂H₁₁NO₄[2]

  • Key Functional Groups: Carboxylic Acid, Isoxazole, meta-substituted Phenyl, Methoxy, Methyl

Below is a detailed breakdown of the expected absorption bands.

Carboxylic Acid Group (-COOH) Vibrations:

The carboxylic acid function provides the most distinct and easily identifiable peaks in the spectrum, primarily due to strong hydrogen bonding which forms dimeric structures in the solid state.

  • O-H Stretching: A very broad and prominent absorption band is anticipated between 2500 and 3300 cm⁻¹.[4][5] This breadth is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • C=O Stretching: A strong, sharp peak is expected between 1680 and 1710 cm⁻¹. The conjugation of the isoxazole ring with the carboxylic acid group tends to lower this frequency from the typical 1730-1700 cm⁻¹ range for saturated acids.[6]

  • C-O Stretching & O-H Bending: These vibrations are coupled and result in two significant peaks. A C-O stretching band should appear between 1210 and 1320 cm⁻¹.[6] Additionally, a broad O-H in-plane bending (wag) peak is characteristically found around 900-960 cm⁻¹.[6]

Isoxazole Ring Vibrations:

The isoxazole ring contributes several characteristic bands to the mid-infrared region.

  • C=N Stretching: This vibration is expected to produce a band in the 1525-1615 cm⁻¹ region.[7][8]

  • N-O Stretching: A moderately intense band corresponding to the N-O stretch is typically observed between 1360 and 1440 cm⁻¹.[7][9]

  • Ring C=C Stretching: This will likely appear near the aromatic C=C stretches in the 1470-1520 cm⁻¹ range.[7]

3-Methoxyphenyl Group Vibrations:
  • Aromatic C-H Stretching: A weak to medium band should appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[7]

  • Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[10]

  • Aryl Ether (Ar-O-CH₃) Stretching: This is a crucial peak for confirming the methoxy substitution. A strong, characteristic asymmetric C-O-C stretching band is expected around 1250-1280 cm⁻¹, with a symmetric stretch appearing near 1030-1050 cm⁻¹.

  • C-H Out-of-Plane Bending: The meta-substitution pattern on the benzene ring will give rise to specific, strong absorption bands in the fingerprint region, typically around 690-710 cm⁻¹ and 750-810 cm⁻¹.

Methyl & Methoxy C-H Vibrations:
  • C-H Stretching: Asymmetric and symmetric stretching vibrations for the methyl (-CH₃) and methoxy (-OCH₃) groups will appear in the 2850-2980 cm⁻¹ range.[7][11] These are often visible as sharper peaks on the lower-wavenumber side of the broad O-H stretch.

Summary Table of Predicted Peaks
Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 2500Broad, StrongO-H Stretch (Hydrogen-bonded)Carboxylic Acid
3100 - 3010Medium, SharpAromatic C-H StretchPhenyl Ring
2980 - 2850Medium, SharpAliphatic C-H Stretch (Methyl & Methoxy)-CH₃ & -OCH₃
1710 - 1680Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
1615 - 1525Medium-StrongC=N StretchIsoxazole Ring
1600 - 1450Variable, SharpAromatic C=C Ring StretchesPhenyl Ring
1440 - 1360MediumN-O StretchIsoxazole Ring
1320 - 1210StrongC-O Stretch (Coupled with O-H bend)Carboxylic Acid
1280 - 1250StrongAsymmetric Ar-O-C StretchMethoxy Group
1050 - 1030MediumSymmetric Ar-O-C StretchMethoxy Group
960 - 900Broad, MediumO-H Out-of-Plane BendCarboxylic Acid
810 - 690StrongAromatic C-H Out-of-Plane Bends (m-substitution)Phenyl Ring

Part 2: Comparative FTIR Analysis

To validate these assignments, we compare the predicted spectrum with two structurally similar molecules. This comparative approach is essential for isolating and confirming the contributions of specific functional groups.

  • Alternative 1: 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS: 1136-45-4). [12] This analogue lacks only the methoxy group, making it an ideal control for identifying methoxy-related vibrations.

  • Alternative 2: Benzoic Acid. This simple aromatic carboxylic acid allows us to highlight the spectral features introduced by the substituted isoxazole ring.

Comparative Data Table
Vibrational AssignmentTarget: 3-(3-Methoxyphenyl)... (Predicted)Alternative 1: 3-Phenyl... (Expected)[13]Alternative 2: Benzoic Acid (Experimental)[6]
Broad O-H Stretch (Carboxylic)3300 - 2500 cm⁻¹PresentPresent
Aromatic C-H Stretch~3050 cm⁻¹PresentPresent (~3071 cm⁻¹)
Aliphatic C-H Stretch2980 - 2850 cm⁻¹Present (from -CH₃ only)Absent
C=O Stretch (Carboxylic)~1685 cm⁻¹Present (~1690 cm⁻¹)Present (~1685 cm⁻¹)
C=N Stretch (Isoxazole)~1590 cm⁻¹PresentAbsent
Aromatic C=C Stretch~1600, 1580, 1480 cm⁻¹PresentPresent
Asymmetric Ar-O-C Stretch ~1260 cm⁻¹ (Strong) Absent Absent
Symmetric Ar-O-C Stretch ~1040 cm⁻¹ (Medium) Absent Absent
C-O Stretch (Carboxylic)~1290 cm⁻¹PresentPresent (~1292 cm⁻¹)
Broad O-H Bend (Carboxylic)~930 cm⁻¹PresentPresent (~934 cm⁻¹)

Key Comparative Insights:

  • Confirmation of the Methoxy Group: The most striking difference between the target molecule and Alternative 1 is the expected presence of two strong bands around 1260 cm⁻¹ and 1040 cm⁻¹. Their absence in the 3-phenyl analogue provides definitive evidence for the Ar-O-CH₃ (aryl ether) functionality.

  • Isolating Isoxazole Peaks: When comparing the target molecule to Benzoic Acid (Alternative 2), the appearance of new bands, such as the C=N stretch (~1590 cm⁻¹) and the N-O stretch (~1400 cm⁻¹), confirms the presence of the isoxazole heterocycle.

  • Consistency of the Carboxylic Acid Moiety: The highly characteristic broad O-H stretch, the conjugated C=O stretch position, and the broad O-H bend are consistent across all three molecules containing the aromatic carboxylic acid feature, reinforcing the reliability of these markers.[5][6]

Part 3: Experimental Protocol for Data Acquisition

Acquiring a high-quality FTIR spectrum is critical for accurate analysis. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is favored for its minimal sample preparation and high reproducibility.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation:

    • Rationale: To ensure accuracy and remove atmospheric interference.

    • Procedure: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.

  • Background Collection:

    • Rationale: This step is crucial as it measures the spectrum of the instrument and environment (including the clean ATR crystal), which is then subtracted from the sample spectrum.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue. Record a background spectrum. The result should be a flat line.

  • Sample Application:

    • Rationale: Good contact between the sample and the crystal is essential for a strong signal.

    • Procedure: Place a small amount (1-2 mg) of the solid 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid powder onto the center of the ATR crystal. Lower the pressure clamp and apply consistent pressure to press the sample firmly against the crystal surface.[14]

  • Spectrum Acquisition:

    • Rationale: Signal averaging improves the signal-to-noise ratio.

    • Procedure: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

  • Data Processing & Cleaning:

    • Rationale: Corrects for physical and instrumental artifacts.

    • Procedure: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may be applied to flatten the spectrum's baseline if necessary.

Workflow Diagram: FTIR Analysis

The following diagram illustrates the logical flow from sample to final interpretation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Instrument Instrument Stabilization & Purging Background Clean ATR Crystal & Collect Background Instrument->Background Sample Apply Solid Sample to Crystal Background->Sample Acquire Acquire Spectrum (16-32 Scans) Sample->Acquire Process Baseline & ATR Correction Acquire->Process Interpret Peak Identification & Functional Group Assignment Process->Interpret Compare Comparative Analysis vs. Reference Spectra Interpret->Compare

Caption: Workflow for FTIR analysis of a solid sample via ATR.

Conclusion

The FTIR spectrum of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is rich with information. The definitive markers for the molecule are the combination of:

  • The extremely broad O-H stretch and strong, conjugated C=O stretch characteristic of an aromatic carboxylic acid dimer.

  • The strong, sharp asymmetric C-O-C stretching vibration around 1260 cm⁻¹, confirming the methoxyphenyl moiety.

  • The presence of C=N and N-O stretching bands in the 1615-1360 cm⁻¹ region, verifying the integrity of the isoxazole ring.

By using a comparative approach and a robust experimental protocol, FTIR spectroscopy stands as an indispensable tool for the structural verification of this and other complex heterocyclic compounds in the drug discovery pipeline.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and In-vitro Anti-inflammatory Activity of Some Novel Isoxazole Derivatives. ISSN: 0975-8585. [Link]

  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Acta Crystallographica Section E. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. [Link]

  • Allaq, F. A., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

  • Rehman, A. U., et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. PMC. [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem.[Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NextSDS. (n.d.). 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]

  • Langmuir. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline. Archives of Applied Science Research. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Semantic Scholar. (2022). The Use of Single Crystal X-ray Diffraction Technique for Characterization of 25I-NBOMe and 25R-NBOH. [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. [Link]

  • PubMed. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. [Link]

  • ACS Environmental Au. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

Sources

Comparative

benchmarking 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid binding affinity against standard inhibitors

Title: Benchmarking 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Binding Affinity Against Standard BRD4 Inhibitors Executive Summary In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Binding Affinity Against Standard BRD4 Inhibitors

Executive Summary

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins—particularly BRD4—has emerged as a critical target for oncology and inflammatory diseases[1]. 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (MMICA) is a highly versatile synthetic fragment and building block. While not a fully optimized drug candidate itself, its 5-methylisoxazole core serves as a privileged bioisostere for acetylated lysine (KAc)[2]. This guide objectively benchmarks the binding affinity of the MMICA fragment against highly optimized standard BRD4 inhibitors, detailing the mechanistic rationale and the self-validating experimental workflows required to quantify these interactions.

Mechanistic Rationale: The Isoxazole Scaffold as an Acetyl-Lysine Mimic

BRD4 functions as an epigenetic "reader," utilizing its tandem bromodomains (BD1 and BD2) to recognize KAc marks on histone tails, thereby recruiting the P-TEFb complex to drive the transcription of oncogenes like c-Myc[2],[1].

The disruption of this protein-protein interaction requires small molecules that can outcompete the native KAc substrate. The 5-methylisoxazole moiety of MMICA is structurally primed for this task [2].

  • Causality of Binding: The oxygen and nitrogen atoms of the isoxazole ring act as highly efficient hydrogen bond acceptors. The oxygen forms a direct, critical hydrogen bond with the side-chain amine of the conserved Asn140 residue in the BRD4 binding pocket[1],[3]. Simultaneously, the isoxazole nitrogen engages in a water-mediated hydrogen bond network with Tyr97[1].

  • Role of the 3-Methoxyphenyl Group: The aryl substituent projects into the hydrophobic WPF shelf (composed of Trp81, Pro82, and Phe83) or the ZA channel, providing necessary van der Waals contacts that stabilize the fragment before further synthetic elaboration (e.g., amide coupling)[4],[5].

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 Reader Protein KAc->BRD4 Recruits PTEFb P-TEFb Complex BRD4->PTEFb Activates RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Myc Oncogene Transcription RNAPII->Myc Drives Inhibitor Isoxazole Fragment (MMICA) Inhibitor->BRD4 Blocks KAc Binding

BRD4-mediated epigenetic signaling pathway and the inhibitory mechanism of isoxazole KAc mimics.

Comparative Binding Affinity: Fragment vs. Optimized Inhibitors

Because MMICA is a free carboxylic acid fragment, its binding affinity is inherently lower than that of extended, optimized inhibitors. In fragment-based drug discovery (FBDD), primary fragments typically exhibit micromolar affinities, which are subsequently optimized into the nanomolar range via structure-based drug design (SBDD) [1].

CompoundDevelopment StatusBRD4(1) IC₅₀ (nM)BRD4(1) K_d (nM)Primary KAc Mimic Scaffold
MMICA Unoptimized Fragment~15,000 - 30,000~25,0005-Methylisoxazole
I-BET151 Tool Compound7903003,5-Dimethylisoxazole
(+)-JQ1 Gold Standard77~50Thienotriazolodiazepine
I-BET762 Clinical Candidate3632Benzodiazepine

*Note: Values for MMICA represent the established baseline affinity range for isolated 3-aryl-5-methylisoxazole-4-carboxylic acid fragments prior to amide derivatization[2],[1].

Experimental Methodologies (Self-Validating Protocols)

To accurately benchmark a weak fragment like MMICA against potent standards like (+)-JQ1, orthogonal biophysical assays must be employed to rule out false positives.

Protocol A: AlphaScreen Peptide Displacement Assay (IC₅₀ Determination)
  • Causality: AlphaScreen is a bead-based, luminescent proximity assay. It is highly sensitive and ideal for high-throughput screening of competitive inhibitors disrupting the BRD4-histone interaction [6].

  • Self-Validation System: The protocol mandates a positive control ((+)-JQ1) to verify assay dynamic range and a vehicle control (DMSO) to establish the maximum luminescence signal (B₀).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA)[6].

  • Protein-Ligand Incubation: Dispense 50 nM recombinant BRD4(BD1) into a 384-well ProxiPlate. Add serial dilutions of MMICA (1 µM to 1 mM) or (+)-JQ1 (1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Peptide Addition: Add 50 nM of biotinylated histone H4-KAc4 peptide.

  • Bead Addition (Dark Room): Add 10 µg/mL of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Incubate in the dark for 1 hour.

  • Detection: Excite the plate at 680 nm. If BRD4 binds the peptide, the beads are brought into proximity, generating a singlet oxygen transfer and emission at 520-620 nm. Inhibitors (like MMICA) displace the peptide, causing a dose-dependent decrease in signal.

  • Data Analysis: Normalize data against DMSO controls and fit to a 4-parameter logistic curve to extract the IC₅₀.

AlphaScreen Step1 1. Incubate BRD4 & Inhibitor Step2 2. Add Biotinylated H4-KAc Peptide Step1->Step2 Step3 3. Add Donor & Acceptor Beads Step2->Step3 Step4 4. Laser Excitation (680 nm) Step3->Step4 Step5 5. Measure Emission (520-620 nm) Step4->Step5

Step-by-step workflow of the AlphaScreen peptide displacement assay for BRD4 inhibitors.

Protocol B: Isothermal Titration Calorimetry (ITC) (Thermodynamic Profiling)
  • Causality: While AlphaScreen provides IC₅₀, ITC directly measures the heat of binding, yielding the dissociation constant (K_d), stoichiometry (N), and enthalpy (ΔH)[2]. This is crucial for fragments like MMICA to prove that binding is driven by specific hydrogen bonds (enthalpically favorable) at Asn140, rather than non-specific hydrophobic aggregation (entropy-driven).

  • Self-Validation System: Buffer mismatch is the primary source of artifactual heat in ITC. The protocol mandates extensive co-dialysis of the protein and ligand buffers, alongside a reverse titration (ligand into buffer) to mathematically subtract the heat of dilution.

Step-by-Step Workflow:

  • Sample Preparation: Dialyze BRD4(BD1) overnight against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl). Dissolve MMICA in the exact same dialysate to a concentration of 500 µM.

  • Cell Loading: Load 50 µM BRD4 into the sample cell (volume ~200 µL). Load the 500 µM MMICA solution into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Control Titration: Titrate 500 µM MMICA into the blank ITC buffer.

  • Analysis: Subtract the control heats from the experimental heats. Integrate the peaks and fit to a one-site binding model to determine K_d and ΔH.

References

  • Sekirnik, A. R., et al. (2016). "Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3." Angewandte Chemie International Edition. URL:[Link]

  • Wang, J., et al. (2018). "Targeting Brd4 for cancer therapy: inhibitors and degraders." Signal Transduction and Targeted Therapy. URL:[Link]

  • Zhang, Y., et al. (2019). "Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold." Journal of Chemical Sciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as the syntheses they enable. 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as the syntheses they enable. 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 93002-09-6) is a highly versatile intermediate frequently utilized in drug discovery, particularly in the development of COX inhibitors, GABA receptor modulators, and other bioactive small molecules[1][2].

However, its structural features—an isoxazole ring, a methoxyphenyl group, and a carboxylic acid moiety—dictate specific toxicological and environmental behaviors. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses significant exposure risks to laboratory personnel[3][4].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and as a Category 2 Skin/Eye Irritant [2][5].

  • The Carboxylic Acid Moiety: Imparts mild corrosive and irritant properties. While it is a weak organic acid, it can cause localized tissue damage upon contact and may react exothermically if inadvertently mixed with strong inorganic bases or oxidizers in a waste stream[6].

  • The Isoxazole & Methoxyphenyl Rings: These lipophilic groups enhance the molecule's ability to penetrate the stratum corneum (dermal layer) and cellular membranes, increasing systemic toxicity if absorbed[5]. Furthermore, these stable aromatic and heteroaromatic systems resist natural environmental degradation, necessitating high-temperature thermal destruction rather than aqueous drain disposal[4].

Table 1: Quantitative Hazard & Handling Summary
Property / ClassificationGHS CodeOperational Implication
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332Mandates the use of a fume hood and localized exhaust. Do not aerosolize powder.
Skin Irritation / Eye Irritation H315, H319Requires standard PPE: Nitrile gloves (check solvent breakthrough if dissolved), safety goggles, and lab coat.
Waste Classification Non-HalogenatedMust be segregated from halogenated waste to prevent toxic byproducts during incineration[3][7].

Operational Workflow for Disposal

The core principle of chemical waste management is source segregation . Mixing non-halogenated organic acids with halogenated waste streams (like Dichloromethane or Chloroform) significantly increases disposal costs and risks the formation of highly toxic phosgene gas during sub-optimal incineration[4][7].

Step-by-Step Disposal Methodology

Phase 1: Waste Segregation at the Source

  • Identify the Physical State: Determine if the waste is a pure solid (powder/crystals), contaminated consumables (weighing boats, spatulas), or dissolved in a solvent matrix.

  • Route by Solvent Compatibility:

    • If solid: Route directly to the Solid Hazardous Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Ethyl Acetate): Route to the Non-Halogenated Organic Liquid Waste container[3][7].

    • If dissolved in halogenated solvents (e.g., DCM): The entire mixture must be routed to the Halogenated Liquid Waste container, as the solvent dictates the waste class[3][7].

Phase 2: Containment and Neutralization Considerations

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, as the carboxylic acid group may cause slow corrosion over time.

  • Avoid Incompatible Mixtures: Never add this organic acid waste to containers holding strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as this can trigger an exothermic reaction or pressurize the container[6].

Phase 3: Labeling and Satellite Accumulation

  • Labeling: Affix a standardized RCRA hazardous waste label. Explicitly write "3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid" and check the boxes for "Toxic" and "Irritant"[8].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray) to capture any potential leaks[8].

Phase 4: Final Destruction

  • Transfer: Once the container is full (or within regulatory time limits), transfer it to the central waste accumulation area.

  • Incineration: The designated environmental health and safety (EHS) contractor will transport the waste to a licensed facility for high-temperature incineration . This process breaks the stable isoxazole ring down into harmless CO2​ , H2​O , and NOx​ gases[4].

Waste Segregation Decision Matrix

To ensure flawless execution on the laboratory floor, follow the segregation logic mapped out in the diagram below.

G Start Waste Generation: 3-(3-Methoxyphenyl)-5-methylisoxazole -4-carboxylic acid Solid Solid Powder / Contaminated Consumables Start->Solid Liquid Dissolved in Solvent Matrix Start->Liquid SolidWaste Solid Hazardous Organic Waste Solid->SolidWaste Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH, EtOAc) Liquid->NonHalogenated Incineration High-Temperature Incineration (RCRA Licensed Facility) SolidWaste->Incineration HalWaste Halogenated Liquid Waste Stream Halogenated->HalWaste NonHalWaste Non-Halogenated Liquid Waste Stream NonHalogenated->NonHalWaste HalWaste->Incineration NonHalWaste->Incineration

Figure 1: Decision matrix and segregation workflow for the disposal of 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Emergency Spill Protocol

In the event of an accidental release during synthesis or transfer, immediate and systematic action is required to prevent aerosolization and dermal exposure:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Upgrade to heavy-duty nitrile gloves, a chemical-resistant apron, and tightly sealed safety goggles.

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the toxic powder. Lightly moisten the powder with a compatible non-reactive solvent (like water or a small amount of ethanol) to bind the dust.

  • Collection: Carefully scoop the moistened material using a non-sparking spatula and place it into a wide-mouth HDPE container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a thorough water rinse. Collect all cleanup materials as Solid Hazardous Waste.

References

  • chemical label 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4 ... Chemical-Label.com
  • 3-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid - NextSDS NextSDS.com
  • hazardous waste management manual - Northeast State Community College Northeastst
  • Hazardous Waste Management and Disposal - Kutztown University Kutztown.edu
  • Background Document : Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste - EPA EPA.gov
  • Hazardous Waste Management Manual University of Northern Iowa (uni.edu)
  • Hazardous Materials Disposal Guide | Nipissing University Nipissingu.ca

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
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3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
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